molecular formula C10H8O2 B1201999 4-Phenylfuran-2(5h)-one CAS No. 1575-47-9

4-Phenylfuran-2(5h)-one

Cat. No.: B1201999
CAS No.: 1575-47-9
M. Wt: 160.17 g/mol
InChI Key: HJJHMYDTEVUBHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenylfuran-2(5H)-one (CAS Number: 1575-47-9) is a high-purity chemical compound provided for research and development purposes. With a molecular formula of C10H8O2 and a molecular weight of 160.17 g/mol, this compound belongs to the class of furan-2(5H)-ones, which are recognized as privileged scaffolds in medicinal chemistry due to their broad biological activities . This core furanone structure is a key intermediate and pharmacophore in the development of novel bioactive molecules. Scientific literature indicates that closely related structural analogs, specifically 3,4-disubstituted furan-2,5-dione derivatives, exhibit potent anti-inflammatory properties . These analogs have been shown to work through a dual mechanism of action, not only inhibiting the activity of the COX-2 enzyme but also suppressing the expression of COX-2 and other pro-inflammatory mediators like iNOS, TNF-α, and IL-6 by blocking the TAK1-NF-κB signaling pathway . Furthermore, various synthetic furan-2(5H)-one derivatives have demonstrated significant in vitro antiproliferative activity against a range of human cancer cell lines, highlighting the value of this structural class in anticancer research . The 2(5H)-furanone motif is also frequently found in natural products and is a versatile building block in organic synthesis . This product is intended for research applications in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenyl-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c11-10-6-9(7-12-10)8-4-2-1-3-5-8/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJHMYDTEVUBHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC(=O)O1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50295964
Record name 4-phenylfuran-2(5h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50295964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1575-47-9
Record name MLS002703927
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106577
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-phenylfuran-2(5h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50295964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Synthetic Methodologies and Mechanistic Pathways for 4 Phenylfuran 2 5h One and Its Analogues

Established Synthetic Routes for 4-Phenylfuran-2(5H)-one

Copper-Catalyzed Hydroarylation Approaches

Copper-catalyzed hydroarylation represents an effective method for the synthesis of 4-aryl-substituted butenolides. This approach typically involves the reaction of an internal alkynoate with an arylboronic acid in the presence of a copper catalyst. For instance, the reaction of 4-hydroxy-2-butynoates with phenylboronic acid, catalyzed by copper acetate (B1210297) in methanol (B129727) at ambient temperature, yields this compound. clockss.orgorgsyn.org This method is valued for its use of an inexpensive catalyst and the absence of required ligands or additives. orgsyn.org

A study demonstrated that the hydroarylation of methyl 4-methoxy-2-butynoate with three equivalents of phenylboronic acid led to the formation of the desired 1:1 adduct in 57% yield, alongside a 2:1 adduct in 32% yield. clockss.org This highlights a total yield of 89%, which is a significant improvement over the 61% yield obtained with the unprotected substrate. clockss.org

CatalystSubstrateReagentSolventTemperatureYieldRef
Cu(OAc)₂4-Hydroxy-2-butynoatesPhenylboronic AcidMethanolAmbientModerate orgsyn.org
Cu(OAc)₂Methyl 4-methoxy-2-butynoatePhenylboronic AcidNot SpecifiedNot Specified57% (1:1), 32% (2:1) clockss.org

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer an efficient and atom-economical pathway to complex molecules like this compound and its analogs in a single synthetic operation. mdpi.comresearchgate.netresearchgate.net These reactions are advantageous due to the use of readily available starting materials and simplified product isolation. mdpi.com

One notable example is the one-pot, three-component reaction of an arylglyoxal, acetylacetone, and a 2,6-dialkyl phenol (B47542) in the presence of triethylamine (B128534) as a base. nih.gov This reaction, conducted in refluxing acetone (B3395972), produces highly functionalized furan (B31954) derivatives in excellent yields. nih.gov Another approach involves the telescoped multicomponent reaction of an indole (B1671886), 4-methoxyphenylglyoxal, and Meldrum's acid. mdpi.comresearchgate.net This method, refluxed in acetonitrile (B52724) with triethylamine followed by treatment with acetic acid, yields 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one in 74% yield. mdpi.com The reaction mechanism is proposed to proceed through a series of condensations and cyclizations, ultimately leading to the furanone ring system. researchgate.netresearchgate.net

Reactant 1Reactant 2Reactant 3Catalyst/BaseSolventConditionsProductYieldRef
ArylglyoxalAcetylacetone2,6-Dialkyl phenolTriethylamineAcetoneReflux1-(4-(3,5-dialkylphenyl)-2-methyl-5-phenylfuran-3-yl)ethan-1-one derivativesExcellent nih.gov
Indole4-MethoxyphenylglyoxalMeldrum's acidTriethylamineAcetonitrile, Acetic AcidReflux4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one74% mdpi.com

Bromo Ketone Cyclization Methods

The cyclization of α-bromo ketones with carboxylic acids is a direct route to the furan-2(5H)-one core. A patented method describes the synthesis of a this compound analog by reacting 2-bromo-1-[4-(methylthio)phenyl]ethanone with phenylacetic acid. This reaction is carried out in refluxing ethanol (B145695) with potassium carbonate as the base, affording 4-[4-(methylthio)phenyl]-3-phenylfuran-2(5H)-one in a 68–72% yield. The mechanism involves the nucleophilic attack of the carboxylate on the α-bromo ketone, leading to cyclization.

In a different strategy, the palladium-catalyzed cyclization of 2,3-allenoic acids in the presence of simple allenes and a lithium bromide source can produce 4-(1'-bromoalk-2'(Z)-en-2'-yl)furan-2(5H)-one derivatives. acs.org For example, reacting a 2,3-allenoic acid with 1-heptyne (B1330384) in the presence of palladium acetate, lithium bromide, and benzoquinone in acetic acid at 60°C yields the corresponding brominated furanone. acs.org

Bromo KetoneCarboxylic Acid/Allene (B1206475)Catalyst/BaseSolventConditionsProductYieldRef
2-bromo-1-[4-(methylthio)phenyl]ethanonePhenylacetic acidK₂CO₃EthanolReflux4-[4-(methylthio)phenyl]-3-phenylfuran-2(5H)-one68-72%
2,3-Allenoic acid1-HeptynePd(OAc)₂/LiBrAcetic Acid60°C4-(1'-bromohept-2'(Z)-en-2'-yl)-furan-2(5H)-one derivativeNot specified acs.org

Suzuki-Miyaura Coupling for Intermediate Synthesis

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and is frequently employed in the synthesis of intermediates for this compound and its analogs. researchgate.netmdpi.comlibretexts.org This palladium-catalyzed reaction typically couples an organoboron compound (like a boronic acid) with an organic halide or triflate. libretexts.org

A key application is the reaction of substituted iodobenzenes with (5-formylfuran-2-yl)boronic acid. This reaction, catalyzed by Pd(PPh₃)₄ in a toluene (B28343) and aqueous sodium carbonate mixture at 80–90°C, produces furan-phenyl intermediates in yields ranging from 75–92%. The electronic nature of the substituent on the iodobenzene (B50100) can influence the reaction kinetics. Similarly, the synthesis of rubrolide C involves a Suzuki-Miyaura coupling of 4-bromo-2(5H)-furanone with an arylboronic acid as a key step, achieving a 79% yield for the coupled product. unipi.it

The Suzuki coupling can also be used to prepare aryl ketone intermediates, which are precursors to furanones. For example, the reaction between bromobenzoyl chlorides and phenylboronic acids, catalyzed by a palladium species like Pd₂(dba)₃ with potassium carbonate as the base, yields benzophenone (B1666685) intermediates. mdpi.com

OrganohalideBoronic Acid/EsterCatalystBaseSolventTemperatureYield (%)Ref
Substituted Iodobenzenes(5-Formylfuran-2-yl)boronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O80-90°C75-92
4-Bromo-2(5H)-furanoneArylboronic acidNot specifiedNot specifiedNot specifiedNot specified79 unipi.it
4-Bromobenzoyl chloridePhenylboronic acidPd₂(dba)₃K₂CO₃TolueneRefluxNot specified mdpi.com

Acid-Catalyzed Lactonization of Precursors

Acid-catalyzed intramolecular cyclization, or lactonization, of suitable precursors is a fundamental and widely used method for the synthesis of furan-2(5H)-ones. This reaction typically involves the cyclization of γ-hydroxycarboxylic acids or their synthetic equivalents, such as γ-keto acids or esters, under acidic conditions.

For example, 5-phenylfuran-2(3H)-one can be synthesized by treating ethyl 2-oxo-4-phenylbut-3-enoate with concentrated hydrochloric acid in dioxane. This process involves a keto-enol tautomerization followed by intramolecular esterification, resulting in the lactone in a 65% isolated yield. Similarly, the synthesis of 5-hydroxy-4-propylfuran-2(5H)-one is achieved through the acid-catalyzed cyclization of 4-hydroxy-2-pentenoic acid using concentrated sulfuric acid in toluene at elevated temperatures.

The mechanism involves the protonation of the carbonyl group (in a keto acid) or the hydroxyl group, followed by nucleophilic attack by the corresponding internal nucleophile to form the five-membered lactone ring.

PrecursorAcid CatalystSolventConditionsProductYield (%)Ref
Ethyl 2-oxo-4-phenylbut-3-enoateConcentrated HClDioxaneNot specified5-Phenylfuran-2(3H)-one65
4-Hydroxy-2-pentenoic acidConcentrated H₂SO₄Toluene80-90°C5-Hydroxy-4-propylfuran-2(5H)-oneNot specified

Reductive Carbonylation of Acetylenes

The reductive carbonylation of acetylenes provides a direct route to furan-2(5H)-ones. This transformation can be catalyzed by various transition metal complexes, with rhodium and palladium being prominent examples.

Under water-gas shift reaction conditions, terminal and non-substituted acetylenes can be selectively converted into furan-2(5H)-ones using a rhodium carbonyl cluster, such as Rh₆(CO)₁₆, as the catalyst. oup.comrsc.org For instance, the reaction of phenylacetylene (B144264) with carbon monoxide and water in dioxane, with triethylamine as a base, at 80°C produces a mixture of 3-phenylfuran-2(5H)-one (50% yield) and this compound (43% yield). oup.com The reaction conditions, including solvent and temperature, have a significant impact on the yield and selectivity. oup.com

Palladium-catalyzed reductive carbonylation of terminal alkynes also yields 2(5H)-furanones. mdpi.comunipr.it Using a PdI₂/KI catalytic system in the presence of carbon monoxide and water in an aprotic solvent like dioxane, terminal alkynes are converted to the corresponding furanones in good yields. mdpi.comunipr.it The proposed mechanism involves the formation of an H-Pd-I species, which then participates in a series of steps including the formation of an acylpalladium intermediate, reduction, and subsequent lactonization. mdpi.comunipr.it

Acetylene SubstrateCatalyst SystemCO PressureSolventTemperatureProductsYields (%)Ref
PhenylacetyleneRh₆(CO)₁₆ / NEt₃100 atmDioxane80°C3-Phenylfuran-2(5H)-one & this compound50 & 43 oup.com
Terminal AlkynesPdI₂ / KINot specifiedDioxaneNot specified2(5H)-FuranonesGood mdpi.comunipr.it

Carbene-Mediated Stereoselective Olefination

Carbene-mediated reactions offer a powerful tool for the stereoselective synthesis of furanone derivatives. One notable approach involves the reaction of vinyl sulfoxonium ylides with diazo compounds. rsc.orgresearchgate.net This method proceeds through the in situ generation of a 2-alkoxy furan intermediate, which then undergoes nucleophilic addition at the γ-position. rsc.org The utility of this strategy is highlighted by its application in the total synthesis of natural products like rubrolide E. rsc.org

Copper-catalyzed reactions of diazo compounds are also central to carbene-mediated furanone synthesis. For instance, copper carbenes can react with alkynes in a formal [3+2] cycloaddition to furnish trisubstituted furans. mdpi.comencyclopedia.pub These reactions are often chemo- and regioselective, providing a modular approach to a variety of furan derivatives. mdpi.comencyclopedia.pub Furthermore, intramolecular cascade reactions of diazo compounds catalyzed by copper can lead to fused indeno-furanone derivatives through a carbene C(sp²)-H bond functionalization pathway. mdpi.comencyclopedia.pub

CatalystSubstrate 1Substrate 2ProductYield (%)Ref.
Copper(I)β-keto α-diazoesterTerminal alkyneTrisubstituted furanNot specified mdpi.comencyclopedia.pub
Copper(I)Diazo compoundInternal alkyneFused indeno-furanoneExcellent mdpi.com
Rhodium(II)/Palladium(0)α-diazo-δ-keto-ester-Highly substituted 3(2H)-furanoneGood organic-chemistry.org

Table 1: Examples of Carbene-Mediated Furanone Synthesis

Palladium-Catalyzed Cyclization Reactions

Palladium catalysis has emerged as a versatile and powerful strategy for the synthesis of this compound and its derivatives. researchgate.netmdpi.com These reactions often involve the cyclization of functionalized precursors, such as allenoic acids or acetylenic acids. acs.orgthieme-connect.com

A notable example is the palladium acetate-catalyzed cyclization of 2,3-allenoic acids in the presence of simple allenes. acs.org This reaction proceeds via an initial oxypalladation of the allenoic acid to form a furanonyl palladium intermediate. This intermediate is then trapped by another allene molecule, leading to a π-allylic palladium species that, upon nucleophilic attack by a bromide ion, yields 4-(1'-bromoalk-2'(Z)-en-2'-yl)furan-2(5H)-one derivatives. acs.org The catalytic cycle is sustained by the reoxidation of Pd(0) to Pd(II) by an oxidant like benzoquinone. acs.org

Another approach involves the palladium-catalyzed dehydrogenation coupling and cyclization of acetylenic acids with iodonium (B1229267) ylides. thieme-connect.com This cascade reaction, catalyzed by Pd(PPh₃)₄ with a base such as K₂CO₃, provides a direct route to 2(5H)-furanones under mild conditions. thieme-connect.com The choice of oxidant is a critical parameter in many palladium-catalyzed furan syntheses, significantly impacting the reaction yield. researchgate.net

CatalystSubstratesProduct TypeYield (%)Ref.
Pd(OAc)₂2,3-Allenoic acid, Simple allene4-(1'-Bromoalk-2'(Z)-en-2'-yl)furan-2(5H)-oneModerate to Good acs.org
Pd(PPh₃)₄Acetylenic acid, Iodonium ylide2(5H)-FuranoneUp to 98% thieme-connect.com
PdI₂5-Trimethylsilyl-4-yne-1,3-diol6,6a-dihydrofuro[3,2-b]furan-2(5H)-one derivativeNot specified unipr.it

Table 2: Palladium-Catalyzed Synthesis of Furanone Derivatives

Meerwein Arylation for Furanone Precursors

The Meerwein arylation is a classic organic reaction that involves the addition of an aryl diazonium salt to an electron-deficient alkene, typically catalyzed by a metal salt. wikipedia.org This reaction provides a pathway to arylated compounds that can serve as precursors for furanone synthesis. The mechanism is believed to involve the generation of an aryl radical from the diazonium salt, which then undergoes addition to the alkene. wikipedia.orgnumberanalytics.com

While direct Meerwein arylation to form this compound is not extensively documented, the strategy can be applied to create arylated building blocks that are subsequently cyclized to the desired furanone ring. For instance, the reaction of an alkene like acrylic acid with an aryl diazonium salt can yield an α-halocarboxylic acid, which could potentially be a precursor for a furanone. wikipedia.org The reaction's scope has been expanded to include various trapping reagents for the intermediate alkyl radical. wikipedia.org Recent advancements have also explored photocatalyzed versions of the Meerwein arylation, utilizing stable arylthianthrenium salts as aryl radical precursors, which may offer a milder and more functional group tolerant approach. nih.gov

Selenyl Bromide Resin-Induced Electrophilic Lactonization

Electrophilic lactonization is a powerful method for constructing lactone rings, including furanones. A specific and efficient variant of this reaction utilizes a selenyl bromide resin. mdpi.comresearchgate.netescholarship.org This solid-phase reagent induces the electrophilic cyclization of unsaturated carboxylic acids to form furan-2(5H)-one derivatives. researchgate.netacs.org

The use of a resin-bound reagent simplifies the purification process, as the selenium-containing byproducts can be easily removed by filtration. mdpi.com This method has been described as a facile solid-phase synthesis of furan-2(5H)-one derivatives and is considered a highly efficient and synthetically useful cyclization procedure. researchgate.netacs.org The strategy has been applied in the synthesis of various butenolides and is noted for its straightforwardness, although the selenyl bromide resin itself may not be readily accessible. mdpi.comescholarship.org

Reaction Mechanisms in this compound Synthesis

Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient routes. The synthesis of this compound often involves intricate catalytic cycles and intramolecular cyclization events.

Catalytic Cycles in Transition Metal-Mediated Syntheses

Transition metal-catalyzed reactions are central to many modern synthetic methods for furanones, with palladium-based systems being particularly prominent. clockss.orgresearchgate.netchemistry-chemists.com The catalytic cycles in these reactions typically involve a series of fundamental organometallic steps.

In palladium-catalyzed syntheses, the cycle often begins with the coordination of the palladium catalyst to an unsaturated bond (alkene or alkyne) in the substrate. clockss.org This is followed by a key bond-forming step, which can be an oxidative addition, migratory insertion, or nucleophilic attack on the activated unsaturated system. researchgate.netnih.gov

For example, in the palladium-catalyzed cyclization of 2,3-allenoic acids, the cycle involves:

Oxypalladation: The Pd(II) catalyst coordinates to the allene and is attacked intramolecularly by the carboxylic acid, forming a vinylpalladium intermediate. acs.org

Carbopalladation: This intermediate is trapped by a second allene molecule. acs.org

Nucleophilic Attack: A nucleophile (e.g., Br⁻) attacks the resulting π-allylpalladium complex. acs.org

Reductive Elimination/Oxidation: The product is released, and the resulting Pd(0) is re-oxidized to the active Pd(II) species by an external oxidant, closing the catalytic cycle. acs.org

Similarly, copper-catalyzed carbene reactions involve the formation of a copper carbene intermediate, which then reacts with an alkyne. mdpi.comencyclopedia.pub The subsequent steps can involve migratory insertion and other transformations to form the furan ring. mdpi.com The choice of metal, ligands, and reaction conditions can significantly influence the course of these catalytic cycles and the selectivity of the reaction. researchgate.netnih.gov

Intramolecular Cyclization Mechanisms

Intramolecular cyclization is a frequently employed strategy for the synthesis of the furanone ring. acs.org This can be triggered by various reagents and conditions, including acids, bases, or electrophiles.

An acid-catalyzed cyclization, for example, can proceed through the lactonization of a γ-hydroxycarboxylic acid. The reaction involves protonation of the carbonyl group, followed by intramolecular nucleophilic attack of the hydroxyl group to form the five-membered lactone ring. Keto-enol tautomerization can also play a role in these transformations.

Electrophile-induced cyclizations, such as the selenyl bromide resin-mediated lactonization, involve the attack of the electrophile (e.g., 'SeBr⁺') on the double bond of an unsaturated carboxylic acid. escholarship.orgacs.org This forms a cyclic intermediate (e.g., a seleniranium ion), which is then trapped intramolecularly by the carboxylate group to form the furanone ring. Subsequent elimination of the selenium moiety yields the final product.

In some palladium-catalyzed reactions, the intramolecular cyclization is a key step within the catalytic cycle. For instance, the intramolecular attack of a ketone enolate onto a palladium-activated alkene leads to the formation of a palladium sigma complex, which then undergoes β-hydride elimination to release the furanone product. hud.ac.uk Similarly, 5-endo-dig cyclizations are common in reactions involving alkyne substrates. unipr.itresearchgate.net

Reaction Pathways in Multi-Component Systems

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like this compound and its analogues from simple, readily available starting materials in a single step. These reactions are advantageous due to their process simplicity and the ease of isolating the target products. mdpi.com

A notable multi-component approach involves the telescoped reaction of an indole, an arylglyoxal (like 4-methoxyphenylglyoxal), and Meldrum's acid. mdpi.comresearchgate.net The proposed mechanism for this transformation begins with the condensation of Meldrum's acid with the arylglyoxal, which forms a Michael acceptor intermediate. mdpi.comresearchgate.net Subsequently, the indole adds to this intermediate. The process continues with an acid-catalyzed intramolecular cyclization, where the enolized carbonyl group interacts with the Meldrum's acid fragment. The final steps involve the elimination of carbon dioxide and acetone to yield a furan-2(3H)-one, which then isomerizes to the more stable target furan-2(5H)-one. mdpi.comresearchgate.net This one-pot synthesis, using triethylamine as a base in acetonitrile followed by reflux in acetic acid, can produce the desired furanone derivative in good yields (e.g., 74%). mdpi.comresearchgate.net

Another efficient one-pot, three-component synthesis involves the reaction between arylglyoxals, acetylacetone, and a phenol (such as 2,6-dimethyl phenol) under catalyst-free conditions. tubitak.gov.trnih.gov This reaction, typically carried out in refluxing acetone with triethylamine as a base, yields highly functionalized furan derivatives. tubitak.gov.trnih.gov Similarly, pyrazolo furan-2(5H)-one derivatives have been synthesized through a multi-component condensation of a pyrazole-4-carbaldehyde, pyruvic acid, and various aromatic amines in boiling acetic acid, achieving yields between 68% and 83%. nih.gov

These MCRs highlight a versatile strategy for generating structural diversity in furanone-based compounds by varying the constituent starting materials. mdpi.comnih.gov

Optimization Strategies for Synthetic Yields and Selectivity

Optimizing synthetic protocols is crucial for maximizing the yield and selectivity of this compound and its analogues. This involves a systematic evaluation of catalysts, ligands, solvents, temperature, and pressure.

The choice of catalyst and associated ligands is paramount in directing the stereoselectivity and efficiency of furanone synthesis. In asymmetric synthesis, chiral ligands are essential for achieving high enantioselectivity. mdpi.com

For instance, in the synthesis of α,β-disubstituted-γ-butyrolactones, cooperative catalysis involving an N-heterocyclic carbene (NHC) organocatalyst and an iridium catalyst has been developed. d-nb.info The selection of specific ligands for both the NHC and the iridium complex is critical to control the relative and absolute stereochemistry of the product, allowing access to all four possible stereoisomers. d-nb.info Similarly, in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to build the furan-phenyl backbone, the choice of palladium catalyst, such as Pd(PPh₃)₄, influences reaction yields, which can range from 75–92%.

In copper-catalyzed asymmetric reactions, the ligand structure significantly impacts enantiomeric excess. The use of a C2 symmetric bisoxazoline ligand in a chromium-catalyzed allylation was found to be essential for achieving superior enantioselectivity (up to 99% ee). mdpi.com In another example, a combination of a copper(I) complex with Phosferrox ligands and an Iridium(I) complex was explored for asymmetric allylic substitution, where switching to an Ir(I)/(S,S,Sa)-L5 complex resulted in a 77% isolated yield with 99% enantiomeric excess. nih.gov

The following table summarizes the effect of different catalyst and ligand systems on the synthesis of butenolide and butyrolactone structures.

Catalyst SystemLigandReaction TypeYieldEnantiomeric Excess (ee)Reference
[Ir(COD)Cl]₂ / (S,S,S)-L5Phosphoramidite (S,S,S)-L5Asymmetric Allylation77%99% nih.gov
Pd(OAc)₂Tri-(2'-furyl)phosphine (TFP)Cross-Coupling59-68%N/A rsc.org
PdCl₂(dppf)₂dppfSuzuki-Miyaura CouplingVariesN/A researchgate.net
NHC / IridiumChiral NHC and Ir-ligands[3+2] AnnulationHighHigh (Stereodivergent) d-nb.info

The choice of solvent can dramatically influence reaction rates, yields, and even the reaction pathway. In the synthesis of β-allenyl-2(5H)-furanones via a palladium-catalyzed cross-coupling reaction, a screening of solvents revealed significant differences in yield. rsc.org Dimethyl sulfoxide (B87167) (DMSO) was found to be the optimal solvent, providing a 59% yield, whereas other polar aprotic solvents like DMF gave a similar yield (57%), and solvents like NMP, DMA, DME, and dioxane resulted in trace amounts or significantly lower yields. rsc.org

In other synthetic approaches, polar aprotic solvents such as DMF have been shown to improve the efficiency of cyclization steps compared to alternatives like nitromethane. The effect of solvent choice is a critical parameter to optimize for any new synthetic route.

The table below illustrates the impact of different solvents on the yield of a palladium-catalyzed cross-coupling reaction to form a butenolide analogue. rsc.org

SolventTemperature (°C)Time (h)Yield (%)Reference
DMSO251459 rsc.org
NMP2517.5Trace rsc.org
DMF302157 rsc.org
DMA3015.533 rsc.org
DME3022.525 rsc.org
Dioxane302215 rsc.org

Temperature and pressure are fundamental reaction parameters that must be carefully controlled to maximize product yield and minimize side reactions. In the synthesis of butenolides via a continuous flow protocol, lowering the temperature from 130 °C to 110 °C led to a sharp decrease in yield from 71% to just 13%. rsc.org This demonstrates the critical role of maintaining an optimal temperature for reaction kinetics.

High pressure can also be utilized to accelerate reactions and improve yields. In the synthesis of cyclo(His-Pro), a diketopiperazine with a related lactam structure, increasing pressure from 0.05 to 0.20 MPa significantly increased the product yield. spkx.net.cn Higher pressure often allows for the use of higher temperatures (superheating solvents above their boiling points), which can drastically reduce reaction times. rsc.orgspkx.net.cn For large-scale industrial production of related lactones, continuous flow reactors operating at elevated temperatures (80–100°C) and pressures (2–3 atm) are employed to optimize yield. vulcanchem.com

The following table presents data on temperature optimization for a butenolide synthesis in a continuous flow system. rsc.org

Temperature (°C)PressureSystemYield (%)Reference
130BPR controlledContinuous Flow71 (isolated) rsc.org
110BPR controlledContinuous Flow13 (NMR) rsc.org
80-1002-3 atmContinuous Flow>85 (reported) vulcanchem.com

For the large-scale and industrial synthesis of this compound and its analogues, continuous flow reactors offer significant advantages over traditional batch processing. researchgate.net These systems provide superior control over reaction parameters such as temperature and pressure, enhance heat and mass transfer, and allow for the safe handling of reactive intermediates. rsc.orgresearchgate.net This level of control leads to improved selectivity, reduced reaction times, and higher yields. researchgate.net

The application of continuous flow technology has been demonstrated for the synthesis of butenolides. rsc.orgdntb.gov.ua For example, a flow protocol for butenolide synthesis was developed that reduced reaction times from 3 hours in a batch reactor to just 10-20 minutes in a flow system, while achieving comparable yields. rsc.org Furthermore, flow chemistry enables operation at temperatures exceeding the solvent's boiling point by using a back pressure regulator (BPR), which accelerates reaction kinetics safely. rsc.org

Iii. Chemical Reactivity and Transformational Chemistry of 4 Phenylfuran 2 5h One

Ring System Reactivity of the Furanone Moiety

The furanone core, a γ-lactone, is susceptible to various transformations, including oxidation, reduction, and addition reactions, reflecting the electronic nature of the α,β-unsaturated carbonyl system. mdpi.comnih.govnih.gov

Oxidation Reactions and Products (e.g., Furan-2,3-dione formation)

Oxidation of 4-phenylfuran-2(5H)-one can lead to the formation of 4-phenylfuran-2,3-dione. This transformation introduces an additional carbonyl group into the heterocyclic ring, significantly altering its electronic properties and reactivity. Common oxidizing agents such as potassium permanganate (B83412) and chromium trioxide are employed for this purpose. The reaction of furan-2,3-diones with various nucleophiles can lead to a variety of heterocyclic compounds. clockss.orgd-nb.infomdpi.com For instance, the reaction of 5-phenylfuran-2,3-dione, formed in situ from the corresponding acylpyruvic acid, with o-aminothiophenol can yield 1,4-benzothiazinones. d-nb.info

The broader class of butenolides can undergo various oxidative transformations. For example, manganese(III) acetate (B1210297) has been used in the butenolide annelation of aromatic ketones. cdnsciencepub.com Furthermore, the oxidation of furans, which can be precursors to butenolides, with singlet oxygen can yield hydroxybutenolides. thieme-connect.com

Table 1: Oxidation of this compound

Oxidizing AgentProduct
Potassium permanganate4-Phenylfuran-2,3-dione
Chromium trioxide4-Phenylfuran-2,3-dione

Reduction Reactions and Products (e.g., Furan-2(5H)-ol formation)

Reduction of this compound can yield 4-phenylfuran-2(5H)-ol. This reaction typically involves the use of reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. The resulting furanol is a hemiacetal that can exist in equilibrium with its open-chain tautomer.

More broadly, the reduction of the butenolide ring system is a common transformation. nih.govlookchem.com For instance, the stereoselective reduction of 2-butenolides to chiral butanolides can be achieved using reductases from cultured plant cells. lookchem.com Catalytic hydrogenation is another method, with rhodium and iridium catalysts showing potential in the asymmetric hydrogenation of γ-butenolides to γ-butyrolactones. rsc.org The reduction of the double bond in the butenolide ring of strigolactones has also been observed in plants. nih.gov

Table 2: Reduction of this compound

Reducing AgentProduct
Sodium borohydride4-Phenylfuran-2(5H)-ol
Lithium aluminum hydride4-Phenylfuran-2(5H)-ol

Nucleophilic and Electrophilic Additions

The furanone ring in this compound is susceptible to both nucleophilic and electrophilic additions. The conjugated system, with its electron-deficient C5 position, is a prime target for nucleophiles. The reactivity is influenced by the substituents on the ring. mdpi.comnih.govnih.gov

Nucleophilic additions to the furanone ring system are well-documented. For example, nitrogen nucleophiles can react with substituted furanones, sometimes leading to ring-opening or the formation of new heterocyclic systems like pyrrolones. researchgate.netgoogle.com The reaction of 3,4-dihalo-5-hydroxy-2(5H)-furanones with various nucleophiles demonstrates the high reactivity of the furanone core. mdpi.comnih.govnih.gov

Electrophilic additions can also occur, particularly at the double bond. For instance, the reaction of 2,3-allenoic acids can lead to the formation of substituted furanones through cyclization reactions initiated by electrophilic attack. acs.org

Reactivity of the Phenyl Substituent

The phenyl ring attached to the furanone moiety undergoes typical aromatic reactions, with its reactivity being influenced by the electron-withdrawing nature of the furanone ring.

Electrophilic Substitution Reactions on the Phenyl Ring

Electrophilic substitution reactions can occur on the phenyl ring of this compound, allowing for the introduction of various functional groups. Common electrophilic substitution reactions include nitration and halogenation. For instance, reagents like nitric acid can be used for nitration, while bromine can be used for halogenation.

Directed Ortho-Metalation and Cross-Coupling Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic rings. wikipedia.orguwindsor.caharvard.eduorganic-chemistry.org In this reaction, a directing metalation group (DMG) guides the deprotonation of the ortho-position by a strong base, typically an organolithium reagent. The resulting aryllithium species can then react with various electrophiles. While the furanone moiety itself is not a classical DMG, the strategic placement of other directing groups on the phenyl ring could enable this type of transformation.

Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are extensively used to form carbon-carbon bonds. ysu.am This strategy is particularly valuable for synthesizing 4-substituted 2(5H)-furanones. For example, 4-tosyl-2(5H)-furanone can be coupled with various boronic acids in the presence of a palladium catalyst to yield a range of 4-aryl-2(5H)-furanones, including this compound. ysu.am This method offers a versatile route to a diverse library of furanone derivatives.

Table 3: Cross-Coupling Reaction for the Synthesis of 4-Aryl-2(5H)-furanones

ReactantsCatalystProduct
4-Tosyl-2(5H)-furanone, Phenylboronic acidPdCl2(PPh3)24-Phenyl-2(5H)-one ysu.am

Derivatization at the 5-Position

The 5-position of the this compound ring is a key site for introducing chemical diversity. Reactions at this position allow for the synthesis of a wide array of substituted furanones with potential applications in medicinal chemistry and materials science.

Reactions Leading to 5-Substituted Furan-2(5H)-ones

The introduction of various substituents at the 5-position of the furanone core can be achieved through several synthetic strategies. One notable approach involves the Lewis acid-catalyzed aldol (B89426) condensation of 2-trimethylsilyloxy-4-trifluoromethylfuran with aldehydes. This reaction proceeds with good regio- and diastereoselectivity to yield 5-substituted 4-trifluoromethyl-2(5H)-furanones. researchgate.net For instance, the reaction with benzyloxyacetaldehyde leads to the formation of a key intermediate for the synthesis of trifluoromethylated branched sugars. researchgate.net

Another versatile method is the Knoevenagel condensation. This reaction has been employed to synthesize a series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acids. nih.gov The process involves the condensation of 5-substituted phenylfuran-2-carbaldehydes with (S)-4-methyl-2-(4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid. nih.gov The resulting products have shown promising antibacterial activity. nih.gov

Furthermore, the synthesis of 5,5-disubstituted furan-2(5H)-ones has been explored. For example, a series of (E)-3-(1-iminoethyl)-5,5-disubstituted-4-(methylamino)-furan-2(5H)-ones were designed and synthesized, where the C-4 phenyl group was replaced with a methylamino group to explore new chemical space for potential fungicidal activity. sioc-journal.cn

A one-pot oxone-mediated/iodine-catalyzed oxidative rearrangement of stilbenes can produce 2,2-diaryl-2-hydroxyacetaldehydes. nih.gov These intermediates can then undergo a one-pot Still–Gennari olefination followed by cyclization to yield 5,5-diaryl-γ-butenolides. nih.gov

The following table summarizes representative examples of reactions leading to 5-substituted furan-2(5H)-ones.

Starting MaterialReagents and ConditionsProductYield (%)Reference
StilbenesOxone, Iodine (catalyst)2,2-Diaryl-2-hydroxyacetaldehydesNot specified nih.gov
2,2-Diaryl-2-hydroxyacetaldehydesStill–Gennari olefination reagents, then cyclization5,5-Diaryl-γ-butenolidesNot specified nih.gov
5-Substituted phenylfuran-2-carbaldehydes(S)-4-methyl-2-(4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid, Knoevenagel condensation(S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acidsNot specified nih.gov
2-Trimethylsilyloxy-4-trifluoromethylfuran, AldehydesLewis Acid (catalyst)5-Substituted 4-trifluoromethyl-2(5H)-furanonesGood researchgate.net

Introduction of Halogenated Substituents

Halogenation at the 5-position of the furanone ring provides valuable intermediates for further synthetic transformations, such as cross-coupling reactions. The introduction of halogens like bromine and fluorine has been documented.

For example, the synthesis of 3-fluoro-4,5-diphenylfuran-2(5H)-one has been achieved from benzoin (B196080) ethers. researchgate.net The process involves the transformation of a mixture of ethyl (E)- and (Z)-4-alkoxy-2-fluoro-3,4-diphenylbut-2-enoates using bromine in tetrachloromethane at room temperature. researchgate.net Interestingly, the non-cyclizable Z-isomers gradually isomerize to the cyclizable E-isomers during the reaction. researchgate.net

The synthesis of 3-((5-bromopyridin-2-yl)oxy)-5,5-dimethyl-4-(4-(methylsulfonyl)phenyl)furan-2(5H)-one highlights a more complex substitution pattern. vulcanchem.com A plausible synthetic route involves the bromination of an intermediate, followed by coupling with 5-bromo-2-hydroxypyridine. vulcanchem.com

The table below provides examples of reactions for introducing halogenated substituents.

Starting Material/IntermediateReagents and ConditionsProductReference
Ethyl (E)- and (Z)-4-alkoxy-2-fluoro-3,4-diphenylbut-2-enoatesBromine, Tetrachloromethane, Room Temperature3-Fluoro-4,5-diphenylfuran-2(5H)-one researchgate.net
5,5-Dimethyl-4-(4-(methylsulfonyl)phenyl)furan-2(5H)-one intermediateN-Bromosuccinimide (NBS), Radical initiatorBrominated intermediate vulcanchem.com
Brominated intermediate5-Bromo-2-hydroxypyridine, Mitsunobu or Ullmann conditions3-((5-Bromopyridin-2-yl)oxy)-5,5-dimethyl-4-(4-(methylsulfonyl)phenyl)furan-2(5H)-one vulcanchem.com

Ring Transformation and Rearrangement Reactions

The furanone ring of this compound and its derivatives can undergo fascinating ring transformation and rearrangement reactions, leading to the formation of different heterocyclic systems or rearranged furanone structures.

An unusual thermal rearrangement of aminocyclobutenones has been observed to form 5H-furanones. soton.ac.uk This reaction is influenced by a previously unknown steric buttressing effect. soton.ac.uk For instance, the thermolysis of 4-hydroxy-4-phenyl-3-(dimethylamino)-2-(triisopropylsilyl)cyclobut-2-en-1-one in 1,4-dioxane (B91453) at 150 °C yields 5-phenyl-4-(dimethylamino)-3-(triisopropylsilyl)furan-2(5H)-one. soton.ac.uk

Stevens and Wittig rearrangements of ammonium (B1175870) salts containing a 3-phenyl-2-propynyl group can lead to the formation of substituted furanones. The products of a Stevens 3,2-rearrangement can undergo an intramolecular 1,5-hydride shift. researchgate.net Subsequent treatment of the resulting mixture with concentrated hydrochloric acid can lead to the formation of 3-hydroxy-5-methyl-4-phenylfuran-2(5H)-one from the nonhydrogenated keto ester intermediate. researchgate.net

Furthermore, 2-amino-4,5-dihydrofuran-3,4-dicarbonitriles can undergo thermal aromatization and photooxidative transformations to yield various nitrogen-containing compounds, including pyrrole (B145914) derivatives. scribd.com Mild acidic hydrolysis of these dihydrofurans can also lead to the formation of tetrahydro-2-oxofuran-3,4-dicarbonitriles. scribd.com

The oxidative rearrangement of stilbenes provides a pathway to 5,5-diaryl-γ-butenolides. nih.gov This one-pot reaction proceeds through the formation of 2,2-diaryl-2-hydroxyacetaldehydes. nih.gov

The table below details some of these ring transformation and rearrangement reactions.

Starting MaterialReagents and ConditionsProduct(s)Key TransformationReference
4-Hydroxy-4-phenyl-3-(dimethylamino)-2-(triisopropylsilyl)cyclobut-2-en-1-one1,4-Dioxane, 150 °C5-Phenyl-4-(dimethylamino)-3-(triisopropylsilyl)furan-2(5H)-oneThermal rearrangement soton.ac.uk
Products of Stevens 3,2-rearrangement of specific ammonium saltsConcentrated Hydrochloric Acid3-Hydroxy-5-methyl-4-phenylfuran-2(5H)-oneCyclization of keto ester intermediate researchgate.net
2-Amino-4,5-diaryl-4,5-dihydrofuran-3,4-dicarbonitrilesEthane-1,2-diol, reflux2-Amino-4,5-diarylfuran-3-carbonitrilesThermal aromatization scribd.com
StilbenesOxone, Iodine (catalyst)2,2-Diaryl-2-hydroxyacetaldehydes, then 5,5-Diaryl-γ-butenolidesOxidative rearrangement and cyclization nih.gov

Iv. Structural Modification and Derivatization Strategies for 4 Phenylfuran 2 5h One Analogues

Design Principles for Furanone Libraries

The construction of furanone libraries is a systematic process that employs specific design principles to ensure a wide range of chemical diversity. This diversity is essential for exploring the vast chemical space and increasing the probability of discovering compounds with desired biological activities.

Diversity-oriented synthesis (DOS) is a powerful strategy used to create collections of structurally diverse small molecules. cam.ac.ukcam.ac.uk Unlike target-oriented synthesis, which focuses on a single product, DOS aims to generate a library of compounds with varied skeletons and functional groups. cam.ac.uk This approach is particularly useful for building furanone libraries, as it allows for the exploration of a broad range of structural motifs. For instance, a DOS strategy was employed to synthesize novel (E)-3-(1-iminoethyl)-5,5-disubstituted-4-(methylamino)furan-2(5H)-ones by replacing the C-4 phenyl group of the parent compound with a methylamino group. sioc-journal.cnsioc-journal.cn This modification, along with variations at the 5-position, led to a library of eighteen new compounds with unexpected insecticidal activity. sioc-journal.cnsioc-journal.cnresearchgate.net The rationale behind such approaches is that introducing structural diversity can lead to the discovery of novel biological functions. cam.ac.uk

The synthesis of these libraries often involves multi-step reaction sequences that introduce complexity and diversity at each step. For example, the synthesis of the aforementioned furanone library started from methyl 2-hydroxy-2-methylpropanoate and methyl 1-hydroxycyclohexane-1-carboxylate, undergoing a four-step reaction sequence to yield the final products. sioc-journal.cn The use of privileged structures, which are molecular scaffolds known to be associated with bioactive molecules, is another key principle in DOS. cam.ac.uk The furanone core itself can be considered a privileged structure, and its derivatization through DOS can lead to compounds with a higher likelihood of biological relevance.

Scaffold hopping and bioisosteric replacement are two intertwined strategies in drug design aimed at modifying a molecule's core structure while retaining or improving its biological activity. researchgate.netnih.govnih.gov Scaffold hopping involves replacing the central framework of a molecule with a different scaffold to access novel chemical space and improve properties like synthetic accessibility or patentability. nih.govscispace.com Bioisosteric replacement, a more general concept, involves swapping functional groups with others that possess similar biological properties. nih.gov

Diversity-Oriented Synthesis Approaches

Functionalization at Key Positions

The furanone ring of 4-phenylfuran-2(5H)-one offers several positions for functionalization, each providing an opportunity to modulate the molecule's properties. The 3-, 4-, and 5-positions are particularly important targets for derivatization.

The 3-position of the furanone ring is a common site for introducing structural diversity. Various substituents can be introduced at this position to influence the electronic and steric properties of the molecule. For instance, the synthesis of 3-aryl-5-halo-2(5H)-furanones has been explored, where different aryl groups were introduced at the 3-position. sci-hub.st The nature of the substituent at the 3-position can have a significant impact on the molecule's reactivity and biological activity. For example, in a series of 3,4-diphenyl-2(5H)-furanone derivatives, the introduction of fluorine-containing substituents at the C-3 phenyl ring was a key strategy for developing potent and selective COX-1 inhibitors. nih.gov

The synthesis of 3-substituted furanones can be achieved through various methods. One approach involves the reaction of 2,3-furandione (B3054831) with different nucleophiles. mdpi.com Another method involves the functionalization of a pre-existing furanone core. For example, 3-bromo-2(5H)-furanone can be synthesized from 2(5H)-furanone by bromine addition followed by dehydrobromination. unipi.it This bromo-substituted furanone can then serve as a versatile intermediate for further modifications at the 3-position. The introduction of different functional groups, such as amides, can also be achieved at this position. A one-pot tandem approach has been developed for the synthesis of functionalized 3-hydroxy-2-furanyl-acrylamides, highlighting the versatility of the furanone scaffold for creating complex molecular architectures. acs.org

The phenyl group at the 4-position of the furanone ring is a critical determinant of the molecule's biological activity. Modifications to this phenyl ring can significantly alter the compound's interaction with its biological target. Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the 4-phenyl ring can have a profound effect on potency and selectivity. nih.gov For example, in a series of 3-(4-substituted-phenyl)-4-(4-methylsulfonamidophenyl)-2(5H)furanones, compounds with neutral or electronegative halogen substituents at the para-position of the C-3 phenyl ring (structurally analogous to the C-4 phenyl in this compound) exhibited different selectivity profiles compared to those with electron-donating groups. nih.gov

Quantitative structure-activity relationship (QSAR) studies on 5-aryl-2,2-dialkyl-4-phenyl-3(2H)furanone derivatives revealed that more hydrophobic substituents at the 4-position of the phenyl ring improved inhibitory action against COX-2. ijpsonline.comijpsonline.com Specifically, a fluorine substituent at the 3-position of the 4-phenyl ring was found to be preferable. ijpsonline.comijpsonline.com Conversely, in another study on 3,4-diphenyl-2(5H)-furanones, compounds with a fluoro-substituent on the C-4 phenyl ring were found to be inactive as COX inhibitors. nih.gov However, the presence of a 4-methoxy group on the C-4 phenyl ring, combined with fluorine-containing substituents on the C-3 phenyl ring, resulted in potent and selective COX-1 inhibitors. nih.gov These findings underscore the complex interplay between substituent effects and biological activity.

Table 1: Effect of Substituents at the 4-Phenyl Position on COX Inhibition

Parent Scaffold Substituent on 4-Phenyl Ring Observed Effect Reference
3-(4-substituted-phenyl)-4-(4-methylsulfonamidophenyl)-2(5H)furanoneNeutral or electronegative halogen (p-position)Inhibition of both COX-1 and COX-2 nih.gov
3-(4-substituted-phenyl)-4-(4-methylsulfonamidophenyl)-2(5H)furanoneElectron-donating (Me or OMe)Selective inhibition of COX-2 nih.gov
5-aryl-2,2-dialkyl-4-phenyl-3(2H)furanoneMore hydrophobicImproved COX-2 inhibitory action ijpsonline.comijpsonline.com
3,4-diphenyl-2(5H)-furanoneFluoroInactive as COX inhibitors nih.gov
3,4-diphenyl-2(5H)-furanone4-MethoxyPotent and selective COX-1 inhibition (with F on C-3 phenyl) nih.gov

The 5-position of the furanone ring is another key site for structural modification. The introduction of substituents at this position can lead to the formation of 5,5-disubstituted furanones, which often exhibit interesting biological properties. nih.gov A variety of synthetic methods have been developed to access these compounds. For example, optically active 5,5-disubstituted 4-amino- and 4-hydroxy-2(5H)-furanones can be synthesized from (S)-ketone cyanohydrins. nih.gov This method allows for the introduction of different substituents at the 5-position, leading to a diverse range of furanone derivatives.

The derivatization of the 5-position is not limited to the introduction of alkyl or aryl groups. Halogenated spiro bi-2(5H)-furanones have also been synthesized, demonstrating the versatility of the furanone scaffold. acs.org Furthermore, the 5-position can be functionalized to introduce reactive handles for further chemical transformations. For example, 2(5H)-furanones with m- or p-bromo- and p-tosyloxyphenyl groups at the 5-position have been synthesized and used as cross-coupling partners in Suzuki-Miyaura reactions. mdpi.com This allows for the construction of more complex molecules with extended aromatic systems. The synthesis of 5,5-disubstituted 2(3H)-dihydrofuranones containing side-chain carbonyl functions has also been reported, further expanding the scope of derivatization at the 5-position. acs.org These strategies provide a powerful means to generate novel furanone analogues with diverse structural features and potential applications.

Table 2: Synthetic Strategies for Derivatization of the 5-Position

Synthetic Strategy Starting Material Product Reference
Cyclization of acyloxynitriles(S)-Ketone cyanohydrins5,5-disubstituted (S)-4-amino-2(5H)-furanones nih.gov
Ti-mediated aldol (B89426) addition and cyclo-condensationAldehydes and esters5-(Aryl)-2(5H)-furanones mdpi.com
Reaction with Hg/Nafion-H4-Hydroxy-2-alkynones4-alkoxy-5,5-disubstituted 2(5H)-furanones oup.com
Bromination and reductive debromination5-Methyl-2(5H)-furanone3-Bromo-5-methylene-2(5H)-furanone unipi.it

Substituent Effects at the 4-Phenyl Position

Incorporation of Heterocyclic and Aryl Moieties

The fusion or conjugation of the furanone ring with other heterocyclic or aryl systems is a prominent strategy to create hybrid molecules. This approach aims to combine the pharmacophoric features of different scaffolds, potentially leading to compounds with enhanced or novel biological profiles.

The synthesis of hybrid molecules that incorporate both a furanone and a thiazolidinone ring is a key area of interest in medicinal chemistry. Thiazolidin-4-ones are a well-known class of heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.gov The combination of these two moieties can lead to synergistic effects or novel mechanisms of action.

The general synthetic approach to create such conjugates often involves a multi-step process. A common strategy begins with the synthesis of a Schiff base by condensing an amino-functionalized thiazole (B1198619) with an appropriate aldehyde. This intermediate can then be cyclized with thioglycolic acid to form the thiazolidinone ring. nih.gov For furanone-thiazolidinone conjugates, a furanone derivative bearing a suitable functional group, such as an aldehyde or an amine, would be used as a starting material or intermediate in this sequence. For instance, a 3-((2-chloroquinolin-3-yl)methylene)-5-phenylfuran-2(3H)-one has been used as a precursor to synthesize various N-heterocycles. researchgate.net

Research into related thiazole-thiazolidinone conjugates has identified compounds with significant anti-inflammatory activity, acting as selective cyclooxygenase-1 (COX-1) inhibitors. mdpi.com Structure-activity relationship (SAR) studies on these hybrids have shown that the nature and position of substituents on the benzylidene ring attached to the thiazolidinone core are critical for activity. mdpi.com

Table 1: Examples of Synthesized Thiazolidinone Derivatives and their Biological Significance

Compound Class Synthetic Precursors Key Moieties Observed Biological Activity Reference
4-Thiazolidinones 2-chloro pyridine-3-carboxylic acid, 2-amino-6-methoxy-benzothiazole Pyridine, Benzothiazole, Thiazolidinone Antimicrobial nih.gov
5-Benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones 2-Amino-5-methylthiazole, Chloroacetyl chloride, Substituted benzaldehydes Thiazole, Thiazolidinone Anti-inflammatory (COX-1 inhibition) mdpi.com

Indole (B1671886) is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs. nih.gov The creation of indole-furanone hybrids aims to leverage the biological activities associated with both ring systems. These hybrids have been investigated for various therapeutic applications, particularly as anticancer agents. nih.gov

One synthetic strategy involves the electrophilic substitution of indoles with a furanone moiety. For example, a series of indole-substituted furanones were developed and evaluated as anti-tubulin agents. nih.gov In this research, modifications to a diarylpyrrolinone lead compound included replacing the pyrrolinone nitrogen with an oxygen atom to create the furanone analogue. This led to the discovery of a furanone derivative with sub-micromolar anti-cancer potency that inhibits tubulin polymerization. researchgate.net The synthesis of such hybrids can also be achieved through multicomponent reactions, which allow for the efficient construction of complex molecules from simple starting materials. The structural versatility of the indole ring allows for substitutions that can significantly modulate the biological activity of the resulting hybrid compound. nih.gov

Table 2: Research Findings on Indole-Furanone Hybrid Compounds

Hybrid Compound Type Synthetic Approach Key Findings Potential Application Reference
Indole-Substituted Furanones Modification of a lead diarylpyrrolinone by replacing the pyrrolinone with a furanone ring. Compound 11 (a furanone analog) showed an EC₅₀ value of 0.6 μM against U-937 cancer cells. Anticancer (Anti-tubulin agent) nih.gov
Indole-Heterocycle Hybrids Synthesis of hybrids containing indole and furan (B31954) rings. The resulting structures demonstrated potent antiproliferative activities. Anticancer researchgate.net

Modifying the aryl and furanone portions of the this compound core allows for the fine-tuning of its chemical and physical properties. The synthesis of substituted phenylfuran systems can be achieved through various methods, including one-pot multicomponent reactions. For instance, a series of 1-(4-(3,5-dialkylphenyl)-2-methyl-5-phenylfuran-3-yl)ethan-1-one derivatives were synthesized in high yields by combining arylglyoxals, acetylacetone, and substituted phenols under catalyst-free conditions. nih.gov This approach highlights a practical and efficient way to generate highly functionalized furan derivatives.

The synthesis of related benzofuran (B130515) systems, which can be considered a type of phenyloxafuran, has also been extensively studied. sioc-journal.cn Methods for constructing 2-substituted and 2,3-disubstituted benzofurans often involve palladium-catalyzed Sonogashira coupling followed by a cyclization sequence, starting from o-halophenols and terminal alkynes. mdpi.com These synthetic strategies provide access to a wide variety of substituted phenylfuran and phenyloxafuran systems, which are valuable for developing new materials and therapeutic agents. nih.govsioc-journal.cn

Indole-Furanone Hybrid Compounds

Stereoselective Synthesis of Chiral Furanone Derivatives

The synthesis of furanone derivatives in an enantiomerically pure form is of significant interest, as the stereochemistry of a molecule often dictates its biological activity. Stereoselective synthesis aims to control the formation of new stereogenic centers, leading to specific enantiomers or diastereomers.

A classic strategy for stereoselective synthesis involves the use of a chiral auxiliary. This method covalently attaches a chiral molecule to the substrate, which then directs the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the chiral product.

For furanone derivatives, alcohols like menthol (B31143) have been successfully employed as chiral auxiliaries. rsc.orgscispace.com For example, (5S)-5-(d-menthyloxy)-2(5H)-furanone can be prepared and used in asymmetric transformations to produce acyclic and cyclic products with high stereoselectivity. scispace.comrsc.org This approach allows for reliable and predictable stereocontrol. However, from a green chemistry perspective, the use of chiral auxiliaries is sometimes considered inefficient and not atom-economical due to the need for additional steps to attach and remove the auxiliary. rsc.org

Table 3: Chiral Auxiliaries in Furanone Synthesis

Chiral Auxiliary Furanone Substrate Reaction Type Outcome Reference
(-)-Menthol 5-Hydroxyfuranone Acetalization (5R)-5-(l-menthyloxy)-2(5H)-furanone scispace.com
(+)-Menthol 5-Hydroxyfuranone Acetalization (5S)-5-(d-menthyloxy)-2(5H)-furanone scispace.com

Modern synthetic chemistry increasingly relies on catalytic methods for stereoselective transformations. Organocatalysis and biocatalysis (using enzymes) are powerful tools that often offer high enantioselectivity under mild reaction conditions, aligning with the principles of green chemistry. rsc.org

Enzymatic Methods: Lipases are commonly used enzymes for the kinetic resolution of racemic furanones and their precursors. mdpi.com For example, an immobilized lipase (B570770) can be used for the selective acylation of a racemic alcohol, which is a precursor to the furanone ring. This process allows for the separation of enantiomers, providing access to optically active furanone derivatives. acs.org This biocatalytic resolution has been a key step in the synthesis of complex molecules like the HIV protease inhibitor UIC-94017 (TMC-114). acs.org

Organocatalytic Methods: Organocatalysis utilizes small chiral organic molecules to catalyze asymmetric reactions. This field has provided numerous elegant solutions for the stereoselective synthesis of furanone derivatives.

Kinetic Resolution: Chiral organocatalysts, such as bifunctional thiourea-amine catalysts, have been used for the kinetic resolution of racemic furanone derivatives through asymmetric [3+2] cycloadditions, achieving high selectivity factors. mdpi.com

Vinylogous Reactions: The direct vinylogous conjugate addition of substituted furanones to electrophiles like benzoyl acrylonitrile (B1666552) can be promoted by organocatalysts, yielding products with vicinal tertiary and quaternary stereocenters with excellent enantioselectivities (up to 99% ee). acs.org Similarly, organocatalyzed direct vinylogous aldol reactions of γ-substituted furanones with aldehydes have been developed to produce chiral γ,γ-disubstituted γ-butenolides. figshare.com

These catalytic methods represent the forefront of stereoselective synthesis, offering efficient and environmentally benign routes to valuable chiral furanone building blocks. rsc.orgacs.orgfigshare.com

Table 4: List of Mentioned Chemical Compounds

Compound Name
This compound
Thiazolidin-4-one
Thioglycolic acid
3-((2-Chloroquinolin-3-yl)methylene)-5-phenylfuran-2(3H)-one
Diarylpyrrolinone
1-(4-(3,5-Dialkylphenyl)-2-methyl-5-phenylfuran-3-yl)ethan-1-one
Arylglyoxal
Acetylacetone
Benzofuran
o-Halophenol
Terminal alkyne
(5S)-5-(d-menthyloxy)-2(5H)-furanone
Menthol
(5R)-5-(l-menthyloxy)-2(5H)-furanone
3,4-Dihalo-5-hydroxy-2(5H)-furanone
Borneol
UIC-94017 (TMC-114)
Benzoyl acrylonitrile
γ-Butenolide
Indole
Benzimidazole
Pyridine
Thiazole
2-chloro pyridine-3-carboxylic acid
2-amino-6-methoxy-benzothiazole
2-Amino-5-methylthiazole
Chloroacetyl chloride
5-Hydroxyfuranone
Lipase

Resolution of Racemic Mixtures using Chiral Bases

The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is a critical step in the synthesis of optically active compounds. wikipedia.org For racemic mixtures of this compound and its analogues, one of the most established methods is the use of an enantiomerically pure chiral base to form diastereomeric salts. wikipedia.orgspcmc.ac.in This strategy leverages the principle that diastereomers possess different physical properties, such as solubility, which allows for their separation by conventional techniques like fractional crystallization. spcmc.ac.inlibretexts.org

The underlying principle of this method involves an acid-base reaction between the racemic compound, which must possess an acidic functional group, and a single enantiomer of a chiral base. spcmc.ac.in In the context of furanones, this is particularly applicable to hydroxylated derivatives, such as 4-hydroxy-5-substituted-2(5H)-furanones, which are structurally related to the title compound. google.com The reaction of a racemic acid ((+)-A and (-)-A) with a pure chiral base ((+)-B) results in the formation of a mixture of two diastereomeric salts: [(+)-A·(+)-B] and [(-)-A·(+)-B]. spcmc.ac.in These diastereomers are not mirror images and thus exhibit different solubilities in a given solvent system. wikipedia.orgspcmc.ac.in This solubility difference enables the selective precipitation of one of the diastereomeric salts. google.com

Once the less soluble diastereomeric salt has been separated by filtration, the enantiomerically pure acid can be recovered. google.com This is typically achieved by treating the isolated salt with a strong acid, which protonates the carboxylate (or enolate) and liberates the desired enantiomer, while the chiral base is converted into its corresponding salt. google.comlibretexts.org The other enantiomer can often be recovered from the mother liquor, which contains the more soluble diastereomeric salt, by a similar acidification process. google.com

The selection of the appropriate chiral base is crucial for a successful resolution and often requires empirical screening of several candidates and solvent systems to achieve efficient separation. A variety of naturally occurring and synthetic chiral bases are available for this purpose.

Table 1: Commonly Used Chiral Bases for the Resolution of Acidic Compounds

Chiral BaseTypeSource
CinchonidineAlkaloidNatural
CinchonineAlkaloidNatural
QuinineAlkaloidNatural
QuinidineAlkaloidNatural
BrucineAlkaloidNatural
StrychnineAlkaloidNatural
DehydroabietylamineDiterpene AmineNatural
EphedrineAmino AlcoholNatural
(R/S)-α-MethylbenzylamineAmineSynthetic
AmphetamineAmineSynthetic
This table presents a list of chiral bases that are frequently employed for the resolution of racemic acidic compounds through the formation of diastereomeric salts. google.comlibretexts.org

While this classical resolution method is powerful, its efficiency is dependent on the successful crystallization of one diastereomer. The process can sometimes be laborious, potentially requiring multiple recrystallizations to achieve high enantiomeric purity. libretexts.org

V. Advanced Spectroscopic and Crystallographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum of 4-Phenylfuran-2(5H)-one provides distinct signals that correspond to each type of proton within the molecule. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the protons of the furanone ring and the attached phenyl group resonate at characteristic chemical shifts (δ).

The methylene (B1212753) protons (H-5) on the lactone ring typically appear as a doublet, while the vinylic proton (H-3) presents as a triplet due to coupling with the methylene protons. The protons on the phenyl group usually show up as a multiplet in the aromatic region of the spectrum.

Table 1: Representative ¹H NMR Spectral Data for this compound in CDCl₃

Proton Assignment Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
CH₂ (H-5) ~5.24 d (doublet) ~1.8
CH (H-3) ~6.39 t (triplet) ~1.8
Phenyl-H ~7.46–7.52 m (multiplet) -

Data sourced from a representative analysis and may vary slightly based on experimental conditions.

Complementing the proton data, ¹³C NMR spectroscopy maps the carbon framework of the molecule. The spectrum for this compound shows distinct peaks for the carbonyl carbon, the olefinic carbons of the furanone ring, the aliphatic methylene carbon, and the carbons of the phenyl ring. The carbonyl carbon (C-2) is characteristically found far downfield.

Table 2: Representative ¹³C NMR Spectral Data for this compound in CDCl₃

Carbon Assignment Chemical Shift (δ) ppm
C-5 (CH₂) ~71.0
C-3 (CH) ~113.0
Phenyl-C ~126.4, 129.3, 129.6
C-4 (quaternary) ~131.7, 163.9
C-2 (C=O) ~173.8

Data sourced from a representative analysis and may vary slightly based on experimental conditions.

To unambiguously assign proton and carbon signals and confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR techniques are employed. Methods like Heteronuclear Single Quantum Coherence (HSQC) correlate directly bonded proton and carbon atoms, while the Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range (2-3 bond) H-C couplings. These analyses are crucial for piecing together the molecular puzzle, confirming, for instance, the connection between the phenyl group and the C-4 position of the furanone ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Mass Spectrometry (MS) Techniques

Mass spectrometry provides vital information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) to a very high degree of accuracy. For this compound (C₁₀H₈O₂), the calculated exact mass for the protonated molecule [M+H]⁺ is 161.0603. Experimental HRMS data that closely matches this theoretical value provides strong evidence for the compound's elemental composition.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hyphenated technique that combines the separation power of liquid chromatography with the analytical capabilities of mass spectrometry. This method is used to determine the purity of a sample of this compound and to confirm its molecular weight. In an LC-MS analysis, the compound would first travel through an HPLC column and then be detected by the mass spectrometer, which would show a peak corresponding to its molecular ion, further confirming its identity. mdpi.comarabjchem.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful, non-destructive techniques used to identify the functional groups present within a molecule. By measuring the absorption of infrared radiation at various frequencies, a characteristic spectrum is produced that serves as a molecular fingerprint. In the context of this compound, these techniques are crucial for verifying the presence of its key structural motifs.

The IR spectrum of a furanone derivative is characterized by several key absorption bands corresponding to the vibrations of its constituent functional groups. The most prominent of these is the stretching vibration of the carbonyl group (C=O) within the γ-lactone ring, which typically appears as a strong absorption in the region of 1760-1690 cm⁻¹. libretexts.org The exact wavenumber can be influenced by ring strain and conjugation.

The presence of the phenyl group is confirmed by C-H stretching vibrations of the aromatic ring, which are generally observed between 3100-3000 cm⁻¹. libretexts.org In-ring carbon-carbon (C-C) stretching vibrations for the aromatic ring typically appear in the 1600-1400 cm⁻¹ range. libretexts.org The furanone ring itself contributes to the spectrum with C-O stretching vibrations, which are usually found between 1320-1000 cm⁻¹, and C=C stretching from the unsaturated part of the lactone ring. libretexts.orgorgchemboulder.com

Research on various furanone derivatives provides specific examples of these characteristic absorptions. For instance, studies on related furanone compounds have identified carbonyl (C=O) bands and other characteristic peaks that confirm their molecular structure. rsc.orgresearchgate.net The synthesis and characterization of N-(4-(Morpholinomethyl Carbamoyl Phenyl) Furan-2-Carboxamide (MFC), a furan (B31954) derivative, utilized FT-IR to confirm its structure before further analysis. arabjchem.org

Table 1: Typical Infrared Absorption Frequencies for this compound Functional Groups

Functional GroupVibrational ModeCharacteristic Absorption Range (cm⁻¹)Intensity
Aromatic C-HStretch3100 - 3000Medium
Aliphatic C-H (in CH₂)Stretch3000 - 2850Medium
Carbonyl (C=O) in γ-LactoneStretch1760 - 1690Strong
Alkene (C=C) in Furanone RingStretch1680 - 1640Medium
Aromatic C-CIn-ring Stretch1600 - 1400Medium to Weak
Ether (C-O) in Lactone RingStretch1320 - 1000Strong
Aromatic C-HOut-of-plane (oop) Bend900 - 675Strong
Data compiled from general IR spectroscopy principles and data for related compounds. libretexts.orgorgchemboulder.com

X-ray Diffraction Analysis

For furanone derivatives, single-crystal X-ray diffraction analysis has been instrumental in confirming their molecular structures. For example, the crystal structure of 4-(2-chloroanilino)-3-phenylfuran-2(5H)-one revealed the presence of two crystallographically independent molecules in the asymmetric unit. nih.gov In these molecules, the central furan-2(5H)-one ring exhibited different dihedral angles with the attached phenyl and chlorobenzene (B131634) rings, highlighting the conformational flexibility of the structure. nih.gov

Structural databases, such as the Cambridge Structural Database (CSD) and the Inorganic Crystal Structure Database (ICSD), serve as repositories for the vast amount of crystallographic data generated, allowing for comparative studies. utexas.edufiz-karlsruhe.decam.ac.uk The analysis of furan derivatives often involves software like SHELX for structure solution and refinement. The structural data from X-ray analysis, including unit cell dimensions and space groups, are crucial for understanding the solid-state properties of these compounds. researchgate.nettandfonline.com

Table 2: Illustrative Crystallographic Data for a Phenylfuranone Derivative

ParameterValue (for 4-(2-chloroanilino)-3-phenylfuran-2(5H)-one)
Chemical FormulaC₁₆H₁₂ClNO₂
Crystal SystemMonoclinic
Space GroupP2₁/n
Molecules per Asymmetric Unit (Z')2
Dihedral Angle (Furanone/Phenyl)Molecule A: 43.33 (8)°, Molecule B: 47.79 (8)°
Dihedral Angle (Furanone/Chlorophenyl)Molecule A: 20.16 (8)°, Molecule B: 13.87 (8)°
Data from the crystallographic study of 4-(2-chloroanilino)-3-phenylfuran-2(5H)-one. nih.gov

The packing of molecules in a crystal is governed by a network of intermolecular interactions. X-ray diffraction allows for the detailed analysis of these forces, which include hydrogen bonds and π-π stacking. mdpi.com While this compound itself lacks strong hydrogen bond donors, its derivatives often feature such interactions. In the crystal structure of 4-(2-chloroanilino)-3-phenylfuran-2(5H)-one, molecules are linked into chains by C—H⋯O hydrogen bonds. nih.goviucr.org

Furthermore, π-π stacking interactions are significant in aromatic systems. These interactions, where the π-orbitals of adjacent aromatic rings overlap, play a crucial role in the stability of the crystal structure. nih.gov In the aforementioned chloroanilino derivative, π-π contacts were observed between the furanone and aniline (B41778) rings, with centroid-to-centroid distances of 3.754 Å and 3.817 Å. nih.gov Additionally, C—H⋯π interactions contribute to the formation of a two-dimensional sheet structure. nih.gov The study of such non-covalent interactions is critical for crystal engineering, where the goal is to design molecules that self-assemble into desired solid-state architectures. rsc.org

Determination of Molecular and Crystal Structures

Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment

For chiral molecules like substituted furanones, determining the absolute configuration (the specific spatial arrangement of its atoms) is essential. Electronic Circular Dichroism (ECD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. acs.org

The experimental ECD spectrum is compared with spectra predicted by quantum-chemical calculations for different possible stereoisomers. A good match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration. nih.govnih.gov This method has been successfully applied to new furanone derivatives isolated from natural sources, such as byssochlanones A and B from an endophytic fungus and siamfuranones A-C from Uvaria siamensis. nih.govnih.gov In cases where a molecule is flexible, a concerted application of multiple chiroptical techniques, including ECD and Vibrational Circular Dichroism (VCD), may be necessary for a reliable assignment. acs.orgacs.orgresearchgate.net The relationship between the sign of the Cotton effects in the CD spectrum and the absolute configuration at the stereocenter of the furanone ring has been established as a valuable rule for stereochemical assignment. core.ac.uk

Vi. Computational Chemistry and Theoretical Investigations of 4 Phenylfuran 2 5h One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. cnr.itgoogle.com It is particularly effective for predicting molecular properties by calculating the electron density rather than the full wavefunction. cnr.it For furanone derivatives, DFT methods like B3LYP are commonly employed to optimize molecular geometries, predict spectroscopic data, and analyze electronic properties such as molecular orbitals and electrostatic potential. nih.govresearchgate.net

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational process to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. cnr.itnih.gov For 4-phenylfuran-2(5H)-one, this process involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.

The results of geometry optimization are typically validated by comparing the calculated parameters with experimental data from techniques like X-ray crystallography, where available. iucr.orgmdpi.com

Table 1: Selected Optimized Geometrical Parameters for a Related Furanone Derivative This table presents theoretical bond lengths and angles for a related furanone structure, calculated using DFT methods, which provides an example of the type of data generated during geometry optimization.

ParameterBondCalculated Value (DFT)
Bond LengthC4—C51.4008 Å
Dihedral AngleN4—C19—C20—C21179.92°
Data derived from computational studies on (3Z)-4-benzoyl-3-[(2,4-dinitrophenyl)hydrazinylidene]-5-phenylfuran-2(3H)-one. iucr.org

Prediction of Spectroscopic Parameters

DFT calculations are a reliable tool for predicting various spectroscopic parameters, which can then be compared with experimental results to confirm molecular structures. schrodinger.com This includes nuclear magnetic resonance (NMR) chemical shifts and vibrational frequencies (FT-IR).

For this compound, experimental spectroscopic data is available. DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts. nih.govschrodinger.com The accuracy of these predictions depends on the chosen functional and basis set, with specific functionals like WP04 having been optimized for predicting proton shifts in chloroform (B151607). github.io Discrepancies between calculated (in vacuo) and experimental (in solution) values are expected but can be minimized by using solvent models in the calculations. schrodinger.com

Similarly, DFT can compute the vibrational frequencies corresponding to FT-IR and Raman spectra. researchgate.net These calculated frequencies help in the assignment of experimental spectral bands to specific molecular vibrations, such as the characteristic C=O stretch of the lactone ring or the C=C stretching of the phenyl and furanone rings. researchgate.net For the parent 2(5H)-furanone, characteristic spectral bands have been observed at 1735 cm⁻¹ (C=O stretch), 1150-1200 cm⁻¹ (C=C stretch), and 810 cm⁻¹ (aromatic C-H bending). researchgate.net

Table 2: Experimental Spectroscopic Data for this compound This table provides the known experimental NMR values for the compound.

SpectrumSolventChemical Shifts (δ, ppm)
¹H NMR CDCl₃5.24 (d, J=1.8 Hz, 2H), 6.39 (t, J=1.8 Hz, 1H), 7.46–7.52 (m, 5H)
¹³C NMR CDCl₃71.0, 113.0, 126.4, 129.3, 129.6, 131.7, 163.9, 173.8
Source: Experimental data reported for this compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution on a molecule's surface. wolfram.comlibretexts.org It helps to identify the electron-rich and electron-poor regions, which are crucial for predicting sites of electrophilic and nucleophilic attack, respectively. iucr.orgthaiscience.info

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com

A small HOMO-LUMO gap suggests that a molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net In computational studies of furan (B31954) and oxadiazole derivatives, the HOMO is often found to be localized on the phenyl rings, indicating these are the primary sites of electron donation. nih.govajchem-a.comresearchgate.net The LUMO is typically distributed over the heterocyclic ring system, signifying its role as the electron-accepting region. nih.gov For this compound, analysis would likely reveal that the HOMO is concentrated on the phenyl group, while the LUMO is centered on the α,β-unsaturated lactone portion of the furanone ring. This distribution facilitates intramolecular charge transfer, a key aspect of its electronic behavior. researchgate.net

Table 3: Example HOMO-LUMO Data for a Related Phenyl-Oxadiazole Compound This table illustrates the type of data obtained from FMO analysis on a similar heterocyclic structure.

ParameterEnergy (eV)
E(HOMO) -6.5743
E(LUMO) -2.0928
Energy Gap (ΔE) 4.4815
Source: Calculated values for 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole. ajchem-a.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.netnih.gov By solving Newton's equations of motion, MD simulations provide detailed information about the conformational flexibility and dynamics of a molecule, which is essential for understanding its interactions with other molecules, such as biological receptors. nih.govtandfonline.com

Conformational Flexibility and Dynamics Studies

MD simulations can reveal how this compound behaves in a dynamic environment, such as in solution. These simulations track the molecule's trajectory, providing insights into its accessible conformations and the stability of these states. researchgate.net For furanone derivatives, MD simulations have been used to validate docking poses and assess the stability of ligand-protein complexes. nih.govnih.govtandfonline.com

A simulation of this compound would likely explore the rotational freedom of the phenyl group relative to the furanone ring and the slight puckering or flexibility of the lactone ring itself. Analysis of the simulation trajectory, using metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), can quantify the stability of the molecule's conformation and the flexibility of specific atomic regions. nih.gov Such studies are crucial for understanding how the molecule might adapt its shape to fit into a binding site, a key consideration in fields like drug design. researchgate.netresearchgate.net For instance, MD simulations on marine-derived furanones targeting bacterial receptors showed that the complexes remained stable throughout the simulation, indicating a favorable binding interaction. nih.gov

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjpn.org This method is widely used to understand how a ligand, such as this compound, might interact with a biological receptor at the atomic level.

Molecular docking simulations have been employed to identify potential biological targets for furanone derivatives and to predict the specific interactions that stabilize the ligand-receptor complex. These studies suggest that furanone-based compounds can interact with a variety of enzymes and receptors, often by mimicking the binding of endogenous ligands or known inhibitors.

For instance, derivatives of this compound have been investigated as potential inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer. nih.gov Docking studies have also explored the interaction of furanone derivatives with other significant targets, including the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key regulator of metabolism, and the Ether-à-go-go-1 (Eag-1) potassium channel, which is overexpressed in many cancer cells. ccij-online.orgnih.gov The predicted binding affinity, often expressed as a docking score or binding free energy (in kcal/mol), helps to rank potential candidates for further experimental testing. researchgate.net

Beyond predicting affinity, docking studies elucidate the specific binding mode of a ligand within the active site of a receptor. rjpn.org This includes identifying key amino acid residues that form hydrogen bonds, hydrophobic interactions, or π-π stacking interactions with the ligand.

For furanone derivatives targeting COX-2, studies have shown that the furanone scaffold can fit into the enzyme's active site, with the phenyl group often extending into a hydrophobic pocket. nih.govsrce.hr Specific interactions may include hydrogen bonds between the lactone carbonyl oxygen and residues like Serine (Ser) or Arginine (Arg) in the active site. d-nb.info

In studies of γ-hydroxy-lactone derivatives targeting PPARγ, the lactone oxygen has been observed to form hydrogen bonds with residues such as Ser342. nih.gov In other furan-containing compounds, interactions with residues like Asp170, Tyr139, Phe119, and Ile169 have been noted. mdpi.com The precise orientation and interactions depend on the specific substitutions on the this compound core.

The table below summarizes representative predicted interactions for furanone derivatives with various biological targets based on molecular docking studies.

Target ProteinLigand TypeKey Interacting ResiduesType of InteractionPredicted Binding Affinity (kcal/mol)
COX-2 Furanone DerivativeArg120, Tyr355, Ser530Hydrogen Bond, Hydrophobic-7.0 to -9.1
PPARγ γ-Hydroxy Lactone DerivativeArg280, Ser342Hydrogen Bond nih.govunimi.itNot Specified
Eag-1 Channel Furanone DerivativeIle550, Thr552, Gln557HydrophobicNot Specified ccij-online.org
Sirtuin 2 (SIRT2) Phenylfuran DerivativeAsp170, Tyr139, Phe119Hydrogen Bond, HydrophobicNot Specified mdpi.com

Prediction of Ligand-Target Interactions

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method that examines the electronic structure of a molecule in terms of localized bonds and lone pairs, providing insights into charge distribution and delocalization. uni-muenchen.de It analyzes the interactions between filled "donor" orbitals (bonds or lone pairs) and empty "acceptor" orbitals (antibonding orbitals), quantifying their stabilizing effect through second-order perturbation theory. uni-muenchen.deresearchgate.net The stabilization energy, E(2), associated with these donor-acceptor interactions is a measure of the extent of charge delocalization, also known as hyperconjugation. nih.gov

The table below lists some of the key donor-acceptor interactions and their calculated stabilization energies (E(2)) that characterize the charge delocalization in furanone-type structures.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (O-ring)π* (C=C)HighLone Pair -> Antibonding Pi
π (C=C)π* (C=O)HighPi -> Antibonding Pi
π (Phenyl)π* (C=C)ModeratePi -> Antibonding Pi
LP (O-carbonyl)σ* (C-O)ModerateLone Pair -> Antibonding Sigma

(Note: Specific E(2) values are highly dependent on the exact molecule and computational level. This table represents typical significant interactions.)

Theoretical Approaches for Structure-Activity Relationship Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that attempt to correlate the chemical structure of compounds with their biological activity. ijpsonline.com These models are invaluable for predicting the activity of new, unsynthesized compounds and for providing insights into the structural features that are critical for a desired biological effect. nih.gov

For furanone derivatives, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been particularly useful. srce.hrnih.gov These approaches build a model by comparing the 3D steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields of a series of molecules with their known biological activities. srce.hr

Studies on 5-aryl-4-phenyl-3(2H)-furanone derivatives as selective COX-2 inhibitors have successfully used CoMFA and CoMSIA to build predictive models. srce.hrnih.gov The resulting 3D contour maps highlight regions in space where specific properties are predicted to enhance or diminish biological activity. For example:

Steric Fields: Green contours indicate regions where bulky substituents are favored, while yellow contours show where they are disfavored. This helps in optimizing the size and shape of substituents on the phenyl ring or furanone core. nih.gov

Electrostatic Fields: Blue contours mark areas where positive charges (or electron-withdrawing groups) are predicted to increase activity, whereas red contours indicate where negative charges (or electron-donating groups) are favorable. nih.gov

Hydrophobic Fields: These maps indicate where lipophilic or hydrophilic groups should be placed to improve activity. srce.hr

These QSAR studies on furanone analogs reveal that the inhibitory activity against targets like COX-2 is significantly influenced by the nature and position of substituents on both the 4-phenyl ring and other parts of the furanone scaffold. ijpsonline.comnih.gov The models suggest that careful modulation of steric, electronic, and hydrophobic properties is key to designing more potent and selective derivatives. srce.hr

Vii. Mechanistic Elucidation of Biological Activities in Research Models

Antimicrobial Activity Mechanisms

The furanone scaffold, particularly the 2(5H)-furanone core present in 4-Phenylfuran-2(5H)-one, is recognized for its diverse biological activities, including potent antimicrobial effects. researchgate.net Studies on this class of compounds have revealed several mechanisms through which they combat microbial proliferation, ranging from direct structural damage to interference with intercellular communication.

One of the primary antimicrobial mechanisms attributed to furanone derivatives involves the disruption of the bacterial cell envelope. Research suggests that these compounds can compromise the integrity of the cell wall and membrane, leading to cell death. For instance, studies on derivatives of the antibiotic chloramphenicol (B1208) containing α,β-unsaturated ketones, a feature structurally related to the furanone ring, demonstrated extensive damage to the envelope of Staphylococcus aureus. nih.gov This damage was linked to the inhibition of the early stages of cell wall peptidoglycan biosynthesis. nih.gov Similarly, transcriptomic analysis of Pseudoalteromonas marina biofilms treated with 2(5H)-furanone revealed significant changes in the carbapenem (B1253116) biosynthesis pathway and effects on genes like aspartate kinase, which are involved in the synthesis of the bacterial cell wall. frontiersin.org This indicates a direct interference with the structural components essential for bacterial survival.

Beyond structural disruption, derivatives of this compound have been shown to function as potent inhibitors of crucial microbial enzymes. A notable study identified a derivative, 7-(4-(2-(3-phenylfuran-2(5H)-one-4-yloxy)ethyl)piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, as a multi-target inhibitor. molaid.com This compound demonstrated significant inhibitory activity against both DNA gyrase and Tyrosyl-tRNA synthetase (TyrRS), two enzymes vital for bacterial DNA replication and protein synthesis, respectively. molaid.com The ability to inhibit multiple essential enzymes suggests a robust mechanism of action that could be more difficult for bacteria to overcome. Furthermore, research into 5-phenylfuran-2-carboxylic acid derivatives as potential inhibitors of phosphodiesterase type 4 (PDE4) has shown considerable activity, highlighting the broader enzyme-inhibiting potential of the phenylfuran structure. sci-hub.se

A key area of research for furanone compounds is their ability to interfere with quorum sensing (QS), the cell-to-cell communication system that bacteria use to coordinate group behaviors like biofilm formation and virulence factor expression. mdpi.compreprints.org Biofilms represent a significant challenge in clinical settings as they protect bacteria from antibiotics and host immune responses.

2(5H)-furanone has been shown to inhibit QS-mediated biofilm formation in various bacterial species. frontiersin.orgnih.gov Studies using halogenated furan-2(5H)-one derivatives demonstrated a significant reduction in biofilm production in Pseudomonas aeruginosa. preprints.org The mechanism involves disrupting the QS system, which is critical for the maturation of biofilms. preprints.orgplos.org Research on Aeromonas hydrophila, a bacterium isolated from a bio-fouled membrane, showed that 2(5H)-furanone could inhibit biofilm formation by interfering with N-Acylhomoserine lactone (AHL) signaling molecules of various chain lengths. nih.gov This suggests that the compound can act as a broad-spectrum QS inhibitor. nih.gov Similarly, isotetrone derivatives with a phenyl substituent at the C-4 position have been found to completely inhibit biofilm formation in Mycobacterium smegmatis. biorxiv.org

Table 1: Effect of Furanone Derivatives on Biofilm Formation

Compound/DerivativeBacterial StrainObserved EffectReference
Halogenated furan-2(5H)-onePseudomonas aeruginosa PA14~50% reduction in biofilm at 50-100 µM preprints.org
2(5H)-furanoneAeromonas hydrophilaSignificant reduction in biofilm mass (down to 17% at 0.2 mg/ml) nih.gov
2(5H)-furanonePseudoalteromonas marinaSignificant reduction in bacterial density and biofilm biovolume frontiersin.org
C-4 Phenyl-substituted IsotetroneMycobacterium smegmatisComplete inhibition of biofilm formation at 400 μg mL⁻¹ biorxiv.org

The rise of multidrug-resistant (MDR) bacteria presents a global health crisis, making the development of novel antibiotics imperative. researchgate.net Derivatives of this compound have demonstrated significant promise in this area. A series of synthesized (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids showed potent activity against several Gram-positive bacteria, including multidrug-resistant clinical isolates. researchgate.netnih.gov

Table 2: Activity of Phenylfuran Derivatives Against Multidrug-Resistant Bacteria

DerivativeBacterial StrainMIC (µg/mL)Reference
4c, 4d, 4e, 4fMRSA CCARM 31672 nih.gov
4c, 4d, 4e, 4fMRSA CCARM 35062 nih.gov
4c, 4d, 4e, 4fQRSA CCARM 35052 nih.gov
4c, 4d, 4e, 4fQRSA CCARM 35192 nih.gov
Compound 11**Multidrug-resistant E. coli0.11 (MIC₅₀) molaid.com

*4c, 4d, 4e, and 4f are (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids with different substitutions on the phenyl ring. nih.gov **Compound 11 is 7-(4-(2-(3-phenylfuran-2(5H)-one-4-yloxy)ethyl)piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. molaid.com

These compounds exhibited Minimum Inhibitory Concentration (MIC) values as low as 2 µg/mL against strains of methicillin-resistant Staphylococcus aureus (MRSA) and quinolone-resistant Staphylococcus aureus (QRSA). researchgate.netnih.gov Another study on a potent derivative showed an MIC₅₀ of 0.11μg/mL against multidrug-resistant Escherichia coli, which was significantly more potent than the conventional antibiotic ciprofloxacin. molaid.com

Quorum Sensing and Biofilm Formation Inhibition

Anticancer Activity Mechanisms

In addition to antimicrobial properties, the furanone core structure is being explored for its anticancer potential. researchgate.net Research has indicated that these compounds can trigger programmed cell death in cancer cells, a highly sought-after characteristic for chemotherapeutic agents.

The primary mechanism identified for the anticancer activity of furanone derivatives is the induction of apoptosis. Apoptosis is a natural, controlled process of cell death that is often dysregulated in cancer, allowing for uncontrolled cell proliferation. Re-activating this pathway is a key strategy in cancer therapy. Studies on compounds structurally related to this compound have shown they can effectively induce apoptosis in various cancer cell lines. For example, research on phenylamino-phenylthio-1,4-naphthoquinones, which can be seen as related structures, demonstrated their effectiveness in inducing apoptosis in cancer cells. sci-hub.se Similarly, studies on 4,5-diarylfuran-3(2H)-ones reported cytotoxic activity against breast cancer (MCF-7) and squamous cell carcinoma (HSC-3) cell lines. mdpi.com While direct studies on this compound are still emerging, the consistent apoptotic activity of related furanone-containing molecules strongly suggests this as a principal mechanism of its anticancer effects.

Inhibition of Cell Growth and Proliferation

The antiproliferative potential of compounds featuring the furanone core has been demonstrated across numerous cancer cell lines. Derivatives of this compound have shown notable cytotoxic effects, inhibiting the growth of various human cancer cells. For instance, studies on 4,5-diarylfuran-3(2H)-ones, which share the core furanone ring, have established their ability to inhibit the growth of breast cancer (MCF-7) and squamous cell carcinoma (HSC-3) cell lines. nih.gov Similarly, other furanone derivatives have been reported to possess cytotoxic effects against lung cancer (A549) and cervical cancer (HeLa) cell lines. scispace.comresearchgate.netdss.go.th

The inhibitory concentration (IC₅₀)—the concentration of a substance required to inhibit a biological process by 50%—is a key metric in these studies. Research has quantified the cytotoxic efficacy of various furanone derivatives, highlighting their potential as anticancer agents.

Furanone DerivativeCancer Cell LineIC₅₀ (µM)Reference
F-derivative of –SOMe substituted furan-3(2H)-oneMCF-7 (Breast)10 nih.gov
F-derivative of –SOMe substituted furan-3(2H)-oneHSC-3 (Squamous Cell)7.5 nih.gov
Quinoxaline–arylfuran derivative (QW12)HeLa (Cervical)10.58 dss.go.th
1,4-naphthoquinone derivative (5w)A549 (Lung)0.06 researchgate.net
1,4-naphthoquinone derivative (5y)HeLa (Cervical)2.23 researchgate.net
1,4-naphthoquinone derivative (5z)MCF-7 (Breast)0.44 researchgate.net

Cell Cycle Arrest Induction

A primary mechanism through which furanone derivatives exert their antiproliferative effects is the induction of cell cycle arrest. By halting the cell cycle at specific checkpoints, these compounds prevent cancer cells from dividing and proliferating. Multiple studies have shown that furanone-based molecules can induce arrest, particularly at the G2/M phase of the cell cycle. google.comnih.govdovepress.com

For example, research on simple 2(5H)-furanone derivatives demonstrated that treatment of the A549 non-small cell lung cancer line led to G2 phase arrest. nih.gov This effect is often linked to the modulation of key regulatory proteins. In some cases, the cell cycle arrest is induced through the activation of pathways involving proteins like p53 and p21. google.comfigshare.com This disruption of the normal cell division process is a critical component of the compound's anticancer activity.

Activation of Specific Signaling Pathways (e.g., AMPK activation)

The biological activities of this compound and its analogs are underpinned by their interaction with specific cellular signaling pathways. One of the key pathways identified in research is the AMP-activated protein kinase (AMPK) pathway. AMPK acts as a central energy sensor in cells, and its activation can inhibit cell growth and proliferation, making it a target for cancer therapy. smolecule.comnih.gov

Derivatives of this compound have been found to exhibit their anticancer properties, potentially through the activation of AMPK. tandfonline.com The activation of this pathway helps to restore cellular energy balance by stimulating ATP-generating processes and inhibiting ATP-consuming anabolic pathways, which are often highly active in cancer cells. smolecule.com Research on resveratrol-aspirin hybrid compounds, which can share structural similarities, also highlights the improved activation of AMPK as a mechanism for their bioactivity. nih.gov

Anti-inflammatory Properties

The furanone scaffold is a core component of numerous compounds recognized for their anti-inflammatory properties. smolecule.comtandfonline.com Research has demonstrated that derivatives of this compound can exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and the suppression of inflammatory gene expression. tandfonline.comnih.gov

Studies have shown that these compounds can reduce the production of inflammatory mediators like prostaglandin (B15479496) E₂ (PGE₂) and inhibit the expression of inducible nitric oxide synthase (iNOS) and various inflammatory cytokines such as TNF-α, IL-6, and IL-1β in macrophage cell models. nih.gov This is achieved by interfering with key inflammatory signaling pathways, such as the NF-κB pathway. One derivative, 3-(benzo[d]-1,3-dioxol-5-yl)-4-phenylfuran-2,5-dione (BPD), was found to suppress the NF-κB pathway by preventing the phosphorylation of its inhibitor, IκB-α, and reducing the nuclear translocation of NF-κB. nih.gov

Modulation of COX Enzyme Activity

A significant mechanism for the anti-inflammatory action of furanone derivatives is the modulation of cyclooxygenase (COX) enzymes. The COX enzymes, COX-1 and COX-2, are central to the inflammatory process as they are responsible for the synthesis of prostaglandins. Many traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both enzymes, but selective inhibition of COX-2 is often desired to reduce gastrointestinal side effects. nih.govacs.org

Numerous furanone derivatives have been identified as potent and, in some cases, selective COX-2 inhibitors. google.comtandfonline.comnih.gov The well-known selective COX-2 inhibitor, Rofecoxib, is itself a furanone derivative, specifically 4-[4-(methylsulfonyl)phenyl]-3-phenylfuran-2(5H)-one. nih.govcymitquimica.com Studies have synthesized and evaluated various 4,5-diaryl-3(2H)-furanones, demonstrating their efficacy as COX-1 and COX-2 inhibitors. scispace.comnih.gov The inhibitory activity is often dependent on the specific chemical groups attached to the furanone core.

Furanone DerivativeEnzymeIC₅₀ (µM)Reference
Pyridazinone derivative 5bCOX-20.04 tandfonline.com
Pyridazinone derivative 8bCOX-20.04 tandfonline.com
Pyridazinone derivative 8cCOX-20.04 tandfonline.com
F-derivative of –SOMe substituted furan-3(2H)-oneCOX-12.8 nih.gov
Celecoxib (Reference)COX-20.05 tandfonline.com

Antioxidant Effects

Furanone-containing compounds have been investigated for their antioxidant capabilities. They can act as radical scavengers, mitigating the cellular damage caused by reactive oxygen species (ROS). nih.govdovepress.com The antioxidant activity of some food-derived furanones has been found to be comparable to that of ascorbic acid (Vitamin C). nih.gov

Vasodilator Effects and Related Mechanisms

Research has also identified vasodilator properties within this class of compounds. A study screening for bioactive compounds from Malbranchea filamentosa identified 4-benzyl-3-phenyl-5H-furan-2-one, a structural analog of this compound, as a vasodilator. researchgate.netnih.govijabbr.com

The mechanism of this effect was investigated using isolated rat aortic rings. The compound was found to inhibit calcium-induced vasoconstriction in aortic preparations that were pre-contracted with high potassium or norepinephrine. nih.gov This suggests that the compound interferes with the calcium signaling pathways that are essential for smooth muscle contraction in blood vessels. Furthermore, pyridazinone derivatives, which are synthesized from furanones, have also been shown to possess vasorelaxant activity in rat thoracic aortic rings, indicating that the furanone scaffold is a promising starting point for the development of vasodilator agents. ekb.eg

Enzyme Inhibition Studies (e.g., α-Glucosidase, h-PTP1B, ASK1, SIRT2)

The potential of this compound as an enzyme inhibitor has been a subject of scientific interest, particularly concerning enzymes relevant to metabolic diseases. However, direct and specific inhibitory data for this compound against key enzymes such as α-Glucosidase, human protein tyrosine phosphatase 1B (h-PTP1B), Apoptosis Signal-regulating Kinase 1 (ASK1), and Sirtuin 2 (SIRT2) is not extensively detailed in the available scientific literature.

Research has often focused on the broader class of furanone derivatives rather than on this specific parent compound. For instance, studies on various derivatives have explored anti-inflammatory and anticancer properties, and it is recommended that enzyme inhibition studies be used to validate the mechanisms of action for these related molecules. Similarly, complex derivatives such as 3-hydroxy-5-(4-(naphthalen-1-ylmethoxy)phenyl)-4-phenylfuran-2(5H)-one have been synthesized and investigated, but this does not provide direct insight into the inhibitory capacity of the unsubstituted parent compound. mdpi.com

Consequently, specific IC₅₀ values, which quantify the concentration of an inhibitor required to reduce an enzyme's activity by half, are not available for this compound against α-Glucosidase, h-PTP1B, ASK1, or SIRT2 in the reviewed literature. Further targeted research is required to elucidate the direct inhibitory effects of this specific compound on these and other enzymes.

Insecticidal Activity

While the furanone chemical scaffold is present in various natural and synthetic compounds with pesticidal properties, the specific insecticidal activity of this compound is not well-documented in publicly available research. Scientific investigations into the insecticidal potential of furanone-based structures have typically involved more complex derivatives. These studies modify the core furanone ring with various functional groups to enhance potency and target-specificity. Therefore, data regarding the efficacy, target insect species, and mortality rates for the parent compound this compound remains largely unreported.

In vitro Assay Methodologies

The evaluation of the biological activity of chemical compounds like this compound relies on a suite of standardized in vitro assays. These laboratory methods allow researchers to understand a compound's effect on cells and enzymes in a controlled environment.

To assess the effect of a compound on cell survival and proliferation, the MTT assay is a widely used colorimetric method. sigmaaldrich.cn This assay is predicated on the ability of metabolically active, viable cells to reduce a yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan (B1609692) crystals. sigmaaldrich.cn This reduction process is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes located in the mitochondria of living cells. sigmaaldrich.cn

The typical protocol for an MTT assay involves several key steps:

Cell Plating: Cells are seeded into a multi-well plate at a predetermined density and allowed to adhere and grow for a period, typically 6 to 24 hours.

Compound Treatment: The cells are then treated with the compound of interest (e.g., this compound) at various concentrations and incubated for a specified duration.

MTT Reagent Addition: Following incubation with the test compound, the culture medium is often removed and replaced with a medium containing the MTT reagent. abcam.co.jp The plate is then incubated for 2 to 4 hours to allow for the conversion of MTT to formazan by viable cells.

Solubilization: Because the resulting purple formazan crystals are insoluble in water, a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a specialized detergent solution, is added to each well to dissolve the crystals. researchgate.net

Absorbance Measurement: The plate is agitated to ensure complete dissolution, and the absorbance of the solution in each well is measured using a spectrophotometric plate reader. researchgate.net The absorbance is typically read at a wavelength around 570 nm.

The intensity of the purple color is directly proportional to the number of living, metabolically active cells, providing a quantitative measure of cell viability. abcam.com

Enzyme inhibition assays are fundamental procedures used to determine the ability of a compound to interfere with the activity of a specific enzyme. sci-hub.senih.gov These assays measure the rate of an enzymatic reaction and quantify how that rate changes in the presence of a potential inhibitor like this compound. sci-hub.se

The general procedure for an enzyme inhibition assay is as follows:

Component Preparation: The assay involves preparing a reaction mixture in a suitable buffer system that maintains a constant pH. rsc.org The essential components are the target enzyme, a specific substrate for that enzyme, and the inhibitor compound dissolved in an appropriate solvent. researchgate.net

Incubation: The enzyme is typically pre-incubated with various concentrations of the inhibitor for a set period. This allows the inhibitor to bind to the enzyme before the reaction starts.

Reaction Initiation and Monitoring: The enzymatic reaction is initiated by adding the substrate. The rate of the reaction—either the depletion of the substrate or the formation of a product—is monitored over time. sci-hub.se This is frequently accomplished using a spectrophotometer to detect changes in absorbance caused by a chromogenic substrate or product. rsc.orgsigmaaldrich.com

Data Analysis: The reaction rates at different inhibitor concentrations are compared to the rate of an uninhibited control reaction. From this data, the percentage of inhibition is calculated. By plotting the inhibition percentage against the inhibitor concentration, researchers can determine the IC₅₀ value, which represents the concentration of the inhibitor needed to reduce the enzyme's activity by 50%. sci-hub.se

This methodology allows for the characterization and comparison of the potency of different inhibitory compounds. nih.gov

Viii. Structure Activity Relationship Sar Studies of 4 Phenylfuran 2 5h One Analogues

Impact of Substituent Modifications on Biological Activity

Modifications on the phenyl ring of 4-phenylfuran-2(5H)-one analogues have demonstrated a profound impact on their biological efficacy, particularly in the context of antibacterial and anticancer activities.

Research into a series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substitutedphenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acids revealed that the nature and position of substituents on the phenyl ring are critical for their antibacterial potency. nih.gov Specifically, analogues with electron-withdrawing groups such as fluorine and chlorine at the para-position (4c, 4d), a trifluoromethyl group at the meta-position (4e), and a methyl group at the para-position (4f) exhibited the most potent activity against multidrug-resistant Gram-positive bacterial strains, with Minimum Inhibitory Concentration (MIC) values of 2 µg/mL. nih.gov This suggests that electronic effects and the potential for specific interactions at the receptor site, influenced by these substituents, are key determinants of antibacterial action.

In the realm of anticancer research, a study on substituted phenylfuranylnicotinamidines highlighted how different phenyl substituents can modulate the cytotoxic activity of these compounds. nih.gov The presence of a dimethylamino group at the para-position of the phenyl ring was found to be particularly effective. nih.gov This indicates that electron-donating groups can also enhance biological activity, likely by altering the electron density of the molecule and its ability to interact with cancer-related targets.

Furthermore, in the development of novel HIV-1 capsid inhibitors based on a 4-phenyl-1H-1,2,3-triazole phenylalanine scaffold, the substitution pattern on the terminal phenyl ring was found to significantly influence antiviral activity. nih.gov Introduction of fluorine atoms to the phenyl ring was shown to maintain or even slightly increase the inhibitory potency, indicating a favorable tolerance for halogen substitutions. nih.gov

These findings underscore the importance of the phenyl ring as a key site for modification to fine-tune the biological properties of this compound analogues.

Table 1: Effect of Phenyl Ring Substituents on Antibacterial Activity of (S,Z)-4-methyl-2-(4-oxo-5-((5-substitutedphenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acid Analogues nih.gov

CompoundSubstituent on Phenyl RingMIC (µg/mL) against MRSA
4c 4-Fluoro2
4d 4-Chloro2
4e 3-Trifluoromethyl2
4f 4-Methyl2

Substitutions at the C-3 and C-5 positions of the furanone ring in this compound analogues have been shown to be critical in modulating their biological activities. researchgate.netresearchgate.net

A study focusing on 3,4-dichloro-5-hydroxy-2(5H)-furanone (mucochloric acid) derivatives demonstrated that introducing various alkoxy groups at the C-5 position significantly influences their anticancer properties. nih.gov The research revealed that derivatives with branched alkoxy substituents at this position exhibited the highest cytotoxicity against the A549 non-small cell lung cancer cell line. nih.gov This suggests that the steric bulk and conformation of the C-5 substituent play a crucial role in the interaction with the biological target.

In another study, the synthesis of novel 4-amino-5-hydroxy-2(5H)-furanones from mucohalogen acids resulted in compounds with broad-spectrum antibiotic activity. researchgate.net The presence of an amino group at the C-4 position and a hydroxyl group at the C-5 position was a key structural feature for their antibacterial effects against both Gram-positive and Gram-negative bacteria. researchgate.net

Furthermore, research into furanone derivatives as potential quorum sensing inhibitors has highlighted the importance of substituents on the furanone ring. researchgate.net The presence of bromine atoms on the heterocyclic ring has been explored to enhance biological activity. researchgate.net

The specific nature of the functional groups substituted onto the this compound scaffold plays a determinative role in the resulting biological activity.

In a study of furanone derivatives, the introduction of bromine atoms onto the heterocyclic ring was investigated. researchgate.net Brominated furanones have been shown to possess a range of biological properties, including mutagenic, cytotoxic, and enzymatic inhibitory activities. researchgate.net This highlights the significant impact of halogenation on the molecule's reactivity and interaction with biological systems.

The comparison between different alkyl and halogen substituents on the phenyl ring of certain furan-containing compounds also reveals important SAR insights. For instance, in a series of (5-phenylfuran-2-yl)methanamine (B3023609) derivatives, a bromo-substituted phenyl ring was a key feature in some of the synthesized compounds. mdpi.com Similarly, the presence of a methyl group on a pyridinyl moiety attached to the core structure was also explored, indicating that even small alkyl groups can influence activity. mdpi.com

Furthermore, the replacement of a hydroxyl group with an ethoxy group can alter the lipophilicity and hydrogen bonding capacity of the molecule, which can have a significant effect on its pharmacokinetic and pharmacodynamic properties. While direct comparative studies on this compound are not extensively detailed in the provided results, the general principles of medicinal chemistry suggest that such a change would impact biological activity.

These examples underscore that the choice of functional group, whether it be a halogen like bromo, a small alkyl group like methyl, or a hydrogen-bonding group like hydroxy versus a more lipophilic ethoxy group, is a critical factor in the design of bioactive this compound analogues.

Influence of Substituents at the Furanone Ring (e.g., C-3, C-5 positions)

Identification of Key Pharmacophore Features

The identification of a pharmacophore, the essential three-dimensional arrangement of functional groups required for biological activity, is a cornerstone of drug design. For this compound and its analogues, several key features have been identified.

The furanone ring, a five-membered heterocyclic lactone, is a recurring motif in a vast number of biologically active compounds, both of natural and synthetic origin. researchgate.net Its planar or near-planar geometry is considered a crucial element for interaction with biological targets. This planarity allows for effective stacking interactions, such as π-π stacking with aromatic amino acid residues in the active site of an enzyme or receptor.

Crystallographic data can be utilized to overlay X-ray structures of different analogues to identify common structural features essential for binding, with the planar furanone ring often being a central component of the pharmacophore. The α,β-unsaturated nature of the γ-lactone system in the 2(5H)-furanone ring also contributes to its chemical reactivity and potential for covalent interactions with biological nucleophiles. researchgate.net

The furanone nucleus is considered an indispensable motif for the design and development of new therapeutic agents across various categories, including anti-inflammatory, anticancer, and antimicrobial agents. researchgate.net This widespread presence in bioactive molecules underscores the fundamental role of the furanone ring as a privileged scaffold in medicinal chemistry.

The spatial orientation of substituents on the this compound scaffold is critical for optimal interaction with biological targets and, consequently, for biological activity. Molecular docking and 3D-QSAR studies are often employed to understand these spatial requirements.

For instance, in the development of inhibitors for enzymes like PDE4, the orientation of a methoxy (B1213986) group at the para-position of the phenyl ring was found to be crucial for interacting with the metal binding pocket of the enzyme, thereby enhancing inhibitory activity. sci-hub.se This highlights the importance of not just the presence of a substituent, but its precise positioning to engage in specific favorable interactions.

Similarly, in studies of SIRT2 inhibitors, the superimposition of docked conformations of active compounds with a pharmacophore model revealed that a proper fit, which depends on the orientation of various moieties, is well-correlated with the observed bioactivity. gazi.edu.tr For example, the phenyl moiety at the 4-position of a pyridazinone ring, a related heterocyclic system, showed key interactions with active site residues. gazi.edu.tr

These examples demonstrate that the three-dimensional arrangement of functional groups around the central furanone core is a key determinant of biological activity, guiding the rational design of more potent and selective analogues.

Role of the Planar Furanone Ring in Binding

Rational Design Principles for Enhanced Bioactivity

Rational design principles leverage the understanding of a molecule's interaction with its biological target to purposefully create new analogues with improved characteristics. This approach contrasts with traditional methods that rely on random screening. For the this compound scaffold, rational design involves a synergistic combination of computational predictions and targeted synthetic efforts.

Computational chemistry has become an indispensable tool in modern drug discovery, allowing researchers to predict and explain the biological activity of compounds, thereby guiding synthetic efforts. For analogues of this compound, several computational methods are employed to elucidate SAR.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. For furanone derivatives, docking studies have been used to model interactions within the active sites of enzymes like cyclooxygenase-2 (COX-2), AMP-activated protein kinase (AMPK) , NAD(P)H:quinone oxidoreductase 2 (NQO2) manchester.ac.uk, and human sirtuin 2 (SIRT2). mdpi.com These simulations help rationalize the observed inhibitory activities and predict the effects of different substituents on binding affinity. manchester.ac.uk For instance, docking of 4,5-diarylfuran-3(2H)-one derivatives into COX-1 and COX-2 active sites was used to estimate binding energies and predict inhibitory action before their synthesis. nih.gov Similarly, molecular dynamics simulations have been used to analyze the binding of 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives to the HIV-1 capsid protein, providing insights into their binding modes. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. These models can quantify the effects of various molecular descriptors—such as electronic, steric, and hydrophobic properties—on a compound's potency. Studies on furan (B31954) derivatives have utilized QSAR to analyze their efficacy as corrosion inhibitors, employing statistical methods like Principal Component Regression (PCR) and Multiple Linear Regression (MLR) to build predictive models. unram.ac.id Such models can guide the design of new analogues by predicting their activity before synthesis. unram.ac.idresearchgate.net

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of structural features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to interact with a specific biological target. These models can be generated from a set of active compounds or from the ligand-binding site of a protein. researchgate.net For scaffolds related to furanones, pharmacophore models have been used to screen compound libraries virtually and to ensure that designed molecules are compatible with the key interaction points within a target's active site. gazi.edu.tr

Table 1: Computational Methods in the Study of Furanone Analogues
Computational MethodApplicationBiological Target / System StudiedReference
Molecular DockingPredict binding modes and substituent effectsAMPK, COX-2
Molecular DockingRationalize observed SARNQO2 manchester.ac.uk
Molecular Docking & MD SimulationInvestigate binding mechanismshCA I and hCA II Isoenzymes nih.gov
QSARCorrelate molecular properties with corrosion inhibitionCorrosion on mild steel unram.ac.id
Pharmacophore ModelingVirtual screening and ligand designSIRT2 gazi.edu.tr
Molecular Docking & MD SimulationPredict binding to the active siteHIV-1 Capsid Monomer nih.gov

Building on insights from computational studies, the development of synthetic libraries is a key strategy for systematically exploring the SAR of this compound analogues. This involves the targeted synthesis of a series of related compounds where specific parts of the molecule are methodically varied.

The core this compound structure offers several positions for chemical modification, including the phenyl ring, the furanone ring, and the addition of various functional groups. Researchers prepare libraries of derivatives, such as those with 3-acetyl or 4-methyl substitutions, to evaluate their comparative inhibitory concentrations (e.g., IC₅₀ values). For example, a series of (5-phenylfuran-2-yl)methanamine derivatives were synthesized to explore SAR for SIRT2 inhibition, leading to the identification of a compound significantly more potent than the reference inhibitor AGK2. mdpi.com

Another approach involves transforming the furanone core into different heterocyclic systems. An acid hydrazide derivative of a complex furanone was used as a starting point to create a library of N-heterocycles, including pyridazinone, oxadiazole, and triazole derivatives, which were then evaluated for insecticidal activity. rsc.org The screening of these libraries allows for the identification of structure-activity trends. For instance, in a series of HIV-1 inhibitors, substituting a terminal benzene (B151609) ring with fluorine atoms was found to maintain or slightly increase potency, whereas methoxy substitutions led to a decrease in antiviral activity. nih.gov The data gathered from screening these focused libraries is then used to refine computational models and guide the design of the next generation of compounds. chemrxiv.org

Table 2: Example of SAR Evaluation from a Synthetic Library of SIRT2 Inhibitors
CompoundStructural ModificationSIRT2 Inhibition IC₅₀ (μM)Reference
AGK2 (Reference)-17.75 mdpi.com
Compound 204-(5-((3-(quinolin-5-yl)ureido)methyl)furan-2-yl)benzoic acid>10 mdpi.com
Compound 254-(5-((3-(pyridin-3-ylmethyl)ureido)methyl)furan-2-yl)benzoic acid2.47 mdpi.com

Ix. Applications in Organic Synthesis and Chemical Biology

Building Block in Complex Heterocyclic Synthesis

The furanone core is a recurring structural motif in numerous biologically active natural products and synthetic compounds. researchgate.netrsc.org Consequently, 4-phenylfuran-2(5H)-one and its derivatives are frequently utilized as foundational building blocks for creating more elaborate heterocyclic structures. researchgate.net The reactivity of the furanone ring, including the double bond and the lactone functionality, allows for a variety of chemical transformations. Chemists have leveraged this reactivity to construct diverse heterocyclic systems, demonstrating the compound's role as a versatile synthon. For instance, furanone derivatives can be converted into various nitrogen-containing heterocycles by reacting them with different nitrogen nucleophiles, leading to products like substituted pyrrolones or open-chain amides depending on the reaction conditions. researchgate.net

The strategic placement of functional groups on the this compound framework enables its participation in intramolecular reactions to form fused ring systems. A notable application is in the intramolecular Diels-Alder reaction of furan (B31954) (IMDAF). researchgate.net In this approach, arenes or heteroarenes are functionalized with an allylamino or allyloxy group and a furan moiety, which can be derived from a furanone precursor. These substrates then undergo cyclization to generate complex, fused polycyclic heterocycles with high stereoselectivity. researchgate.net

Furthermore, furan-containing compounds are recognized for their wide applicability as synthons in multi-step reactions, including total synthesis. rsc.org The development of novel, diversity-oriented approaches for synthesizing functionalized and fused furans is a significant area of research. rsc.org While many methods exist, cascade reactions starting from functionalized adducts represent a powerful strategy for building fused furans in a regioselective manner. rsc.org The fused polycyclic furan structure is also gaining attention in materials science, particularly in the field of organic electronics, where these systems can exhibit unique photoluminescent and semiconducting properties. acs.org

Reaction TypeStarting MaterialsProduct TypeSignificance
Intramolecular Diels-Alder Reaction of Furan (IMDAF)Allylamino- or allyloxy-furyl-(hetero)arenesComplex fused polycyclic heterocyclesHigh stereoselectivity, access to complex scaffolds. researchgate.net
Cascade ReactionsMorita–Baylis–Hillman and Rauhut–Currier adductsHighly functionalized and fused furansRegioselective, diversity-oriented synthesis. rsc.org
[8 + 2]-Cycloaddition5-Substituted-furan-2(3H)-ones, 8,8-DicyanoheptafulvenePolycyclic products with a γ-butyrolactone motifDiastereoselective formation of biologically relevant polycyclic systems. acs.org

Intermediate in the Synthesis of Functionalized Lactones

While this compound is itself a lactone, it also serves as a key intermediate for the synthesis of other, more highly functionalized lactones. researchgate.netnih.gov The core structure can be modified through various reactions to introduce new functional groups, leading to a library of derivatives with tailored properties.

A clear example is the synthesis of fluorinated furanones. For instance, 3-fluoro-4,5-diphenylfuran-2(5H)-one can be prepared from precursors derived from benzoin (B196080) ethers. researchgate.net This process involves the transformation of ethyl (E)- and (Z)-4-alkoxy-2-fluoro-3,4-diphenylbut-2-enoates, which cyclize to form the target functionalized lactone. researchgate.net Such reactions highlight how the basic furanone skeleton can be elaborated into more complex structures containing specific functionalities like halogen atoms, which can be crucial for modulating the compound's chemical and biological activity. The introduction of a fluorine atom, for example, is a common strategy in medicinal chemistry to enhance metabolic stability or binding affinity.

Precursor for Advanced Research Compounds

Beyond its role in general synthesis, this compound and its analogues are precursors to compounds designed for specific, advanced research applications. These applications range from medicinal chemistry to materials science.

One notable example is the inclusion of a derivative, 3-((5-Bromopyridin-2-yl)oxy)-5,5-dimethyl-4-(4-(methylsulfonyl)phenyl)furan-2(5H)-one, in the Aryl Halide Chemistry Informer Library. sigmaaldrich.com This library consists of drug-like molecules used to test and compare new chemical reactions, allowing researchers to assess the shortcomings and successes of different synthetic methods across various research teams. sigmaaldrich.com The inclusion of a furanone derivative underscores its relevance in complex synthesis encountered in pharmaceutical research.

Additionally, furanone derivatives are investigated as potential therapeutic agents. cymitquimica.com The unique structure of compounds like (3Z)-3-(2,4-dimethoxybenzylidene)-5-phenylfuran-2(3H)-one has garnered interest for its potential pharmacological properties, making it a precursor for studies in medicinal chemistry. cymitquimica.com

Role in Multi-Component Reactions for Molecular Diversity

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. researchgate.netxjenza.org This approach is a cornerstone of green chemistry and is prized for its ability to rapidly generate molecular diversity. xjenza.org Furan-2(5H)-one derivatives are valuable participants in such reactions.

A one-pot, three-component synthesis has been developed for 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one. researchgate.net This reaction efficiently combines indole (B1671886), 4-methoxyphenylglyoxal, and Meldrum's acid. The advantages of this MCR include the use of readily available starting materials, high atom economy, and simple product isolation, making it an attractive method for generating complex furanone structures. researchgate.net The ability of the furanone scaffold to be constructed through MCRs demonstrates its importance in creating diverse molecular libraries for screening and further development. researchgate.net

MCR ReactantsKey FeaturesResulting ProductReference
Indole, 4-methoxyphenylglyoxal, Meldrum's acidOne-pot, telescoped reaction, atom economy4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one researchgate.net
Arylglyoxals, Acetylacetone, PhenolsEfficient synthesis1-(4-(3,5-dialkylphenyl)-2-methyl-5-phenylfuran-3-yl)ethan-1-one derivatives researchgate.net

X. Future Research Directions and Perspectives

Exploration of Novel Synthetic Methodologies

While several methods for the synthesis of 4-Phenylfuran-2(5H)-one and related butenolides exist, the development of more efficient, scalable, and sustainable synthetic routes remains a critical objective. Future research should focus on:

Catalysis: Investigating new catalytic systems, including the use of noble metals, organocatalysts, and biocatalysts, could lead to milder reaction conditions and improved stereoselectivity. rsc.orgmdpi.com For instance, the use of proline as a catalyst in organocatalytic reductive coupling reactions has shown promise for the synthesis of chiral butenolides. mdpi.com

Flow Chemistry: For large-scale production, continuous flow reactors offer advantages in terms of heat transfer, reaction homogeneity, and throughput. Future work could focus on optimizing flow processes for the synthesis of this compound, including the use of immobilized catalysts for enhanced recyclability and cost-efficiency.

A comparative analysis of potential future synthetic strategies is presented in the table below.

MethodologyPotential AdvantagesKey Research Focus
One-Pot Synthesis Reduced reaction time, operational simplicity, cost-effectiveness. researchgate.netDevelopment of novel multi-component reactions and overcoming drawbacks of existing procedures. researchgate.net
Advanced Catalysis Milder reaction conditions, higher yields, improved stereoselectivity, greener processes. rsc.orgmdpi.commdpi.comExploring novel metal catalysts, organocatalysts, and biocatalysts for enhanced efficiency and selectivity. rsc.orgmdpi.com
Flow Chemistry Enhanced heat transfer, reaction homogeneity, increased throughput, catalyst recycling. Optimization of reactor design, catalyst immobilization, and process parameters for industrial-scale production.

Development of Advanced Spectroscopic Probes

Spectroscopic probes are invaluable tools for studying biological processes with high sensitivity and spatiotemporal resolution. rsc.org Designing and synthesizing derivatives of this compound that can function as spectroscopic probes would open up new avenues for biological investigation. Future efforts in this area should include:

Fluorogenic Derivatives: Incorporating fluorophores into the this compound scaffold could enable the development of fluorescent probes for imaging and tracking biological molecules and events in real-time. The inherent fluorescence of some furan-containing compounds provides a starting point for this research.

Target-Specific Probes: Engineering probes that selectively bind to specific enzymes, receptors, or other biomolecules would allow for the detailed study of their function and localization within cells. This could involve modifying the phenyl ring or other positions on the furanone core to enhance binding affinity and specificity.

Advanced Spectroscopic Techniques: Utilizing advanced spectroscopy systems with superior detector technology and user-friendly interfaces can enhance the capabilities for energy resolution, peak analysis, and nuclide identification in studies involving labeled compounds. spectrumtechniques.com

In-depth Mechanistic Studies of Biological Interactions

A deeper understanding of how this compound and its analogs interact with biological systems at the molecular level is crucial for their development as therapeutic agents. Future research should focus on:

Enzyme Inhibition Kinetics: For derivatives that show inhibitory activity against enzymes like cyclooxygenases (COX) or sirtuins, detailed kinetic studies are needed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). vulcanchem.comnih.gov

Structural Biology: X-ray crystallography and NMR spectroscopy can provide atomic-level insights into the binding modes of these compounds with their protein targets. mdpi.com This information is invaluable for understanding structure-activity relationships and for guiding the design of more potent and selective inhibitors.

Cellular Pathway Analysis: Investigating the effects of these compounds on specific signaling pathways within cells can elucidate their broader biological effects. For example, determining how they induce apoptosis in cancer cells or modulate inflammatory pathways is a key research objective.

Leveraging Computational Methods for Drug Design and Discovery

Computational approaches are increasingly integral to modern drug discovery, offering a way to rationalize experimental findings and predict the properties of novel compounds. For this compound and its derivatives, future computational work should include:

Molecular Docking: Simulating the binding of these compounds to the active sites of target proteins can help to predict their binding affinity and orientation, providing insights that can guide the synthesis of new analogs. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models can establish mathematical relationships between the chemical structures of these compounds and their biological activities. researchgate.net These models can then be used to predict the activity of virtual compounds, prioritizing the most promising candidates for synthesis.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential for the early-stage evaluation of drug candidates. nih.gov Predicting properties like solubility and potential toxicity can help to de-risk the drug development process. vulcanchem.comnih.gov

Computational MethodApplication in this compound Research
Molecular Docking Predicting binding modes and affinities to biological targets like SIRT2. nih.govnih.gov
QSAR Developing models to correlate chemical structure with anti-inflammatory or analgesic activity. researchgate.net
ADMET Prediction Assessing the drug-likeness and potential toxicity profiles of new derivatives. nih.gov

Investigation of New Biological Targets and Pathways

The known antimicrobial and anticancer activities of this compound suggest that it and its derivatives may interact with a variety of biological targets. A key future direction is to broaden the scope of biological screening to identify novel therapeutic applications. This includes:

Expanded Biological Screening: Testing a diverse library of this compound derivatives against a wide range of biological targets, including different cancer cell lines, microbial strains, and enzymes, could uncover new and unexpected activities. vulcanchem.comnih.gov

Target Identification: For compounds that exhibit interesting biological effects, identifying their specific molecular targets is a critical next step. This can be achieved through techniques such as affinity chromatography and proteomics.

New Therapeutic Areas: The furanone scaffold is present in compounds with a wide range of biological activities, including anti-inflammatory, antiviral, and neuroprotective effects. researchgate.net Exploring the potential of this compound derivatives in these and other therapeutic areas is a promising avenue for future research. researchgate.net

Green Chemistry Approaches for this compound Synthesis

Adopting the principles of green chemistry is essential for developing sustainable synthetic processes that minimize environmental impact. mdpi.com Future research on the synthesis of this compound should prioritize:

Use of Green Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or bio-based solvents, is a key goal. researchgate.netnih.gov The use of fruit juices as natural, biodegradable catalysts and solvents has been explored for the synthesis of related furanones. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times, improve yields, and reduce energy consumption compared to conventional heating methods. mdpi.comekb.eg Applying this technique to the synthesis of this compound could lead to more efficient and eco-friendly processes. ekb.eg

Solvent-Free Reactions: Whenever possible, conducting reactions without a solvent (neat) or using mechanochemical methods like grinding can dramatically reduce waste generation. mdpi.com

Q & A

Q. What are the established synthetic routes for 4-Phenylfuran-2(5H)-one, and how do reaction conditions influence yield?

  • Methodology : A catalytic system using I₂/DMSO in MeNO₂ at 100°C under N₂ for 24 hours yields 44% of this compound after silica gel purification (PE:EA = 10:1) . Alternative methods include cyclization of precursors under acidic or basic conditions, though yields vary depending on substituent reactivity and solvent choice. For example, condensation with anisaldehyde requires precise stoichiometric control to avoid byproducts .
  • Key Parameters : Temperature, catalyst loading, and solvent polarity critically impact reaction efficiency. Characterization via ¹H/¹³C NMR (e.g., δ 7.73–7.41 ppm for aromatic protons) confirms product identity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Techniques :
  • NMR Spectroscopy : Proton and carbon NMR resolve substituent effects on the furan ring (e.g., coupling constants like J = 1.8 Hz for olefinic protons) .
  • X-ray Crystallography : Single-crystal studies (e.g., R factor = 0.041) reveal planar geometry of the furanone ring and phenyl group orientation, critical for understanding reactivity .
    • Best Practices : Combine NMR with high-resolution mass spectrometry (HRMS) for molecular formula validation (e.g., [M+H]+ = 161.0603) .

Q. What preliminary biological activities have been reported for this compound?

  • Findings : Derivatives exhibit anti-inflammatory and anticancer properties, potentially through AMPK activation or apoptosis induction under nutrient deprivation . Structural analogs (e.g., 5-Phenylfuran-2(5H)-one) show varied bioactivity profiles depending on substituents (e.g., carboxylic acid groups enhance receptor binding) .
  • Assay Recommendations : Use in vitro cell viability assays (e.g., MTT) and enzyme inhibition studies to validate mechanisms.

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized while minimizing byproducts?

  • Optimization Strategies :
  • Catalyst Screening : Replace I₂ with milder oxidants (e.g., TEMPO) to reduce side reactions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency compared to MeNO₂ .
    • Data Analysis : Monitor reaction progress via TLC or GC-MS to identify intermediates. Compare yields across methods (e.g., 44% via I₂/DMSO vs. 60% via acid-catalyzed cyclization) to refine protocols .

Q. How should researchers address contradictions in reported biological activities of this compound derivatives?

  • Case Study : While some studies report anti-inflammatory effects, others highlight inconsistencies in dose-response curves .
  • Resolution Methods :
  • Dose-Response Replication : Validate activities across multiple cell lines (e.g., RAW 264.7 macrophages vs. HeLa).
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance stability and activity correlation .
    • Statistical Tools : Use ANOVA to assess significance of observed effects and control for batch-to-batch variability.

Q. What computational and experimental approaches elucidate structure-activity relationships (SAR) for this compound analogs?

  • SAR Workflow :

Docking Studies : Model interactions with AMPK or COX-2 active sites to predict substituent effects .

Synthetic Libraries : Prepare derivatives (e.g., 3-acetyl or 4-methyl variants) and compare IC₅₀ values .

Crystallographic Data : Overlay X-ray structures to identify pharmacophore features (e.g., planar furanone ring essential for binding) .

  • Data Integration : Use QSAR models to correlate electronic properties (e.g., Hammett constants) with bioactivity .

Methodological Notes

  • Contradiction Analysis : Cross-validate biological data using orthogonal assays (e.g., Western blotting for AMPK activation alongside enzymatic assays) .
  • Advanced Purification : Employ preparative HPLC for challenging separations, especially for stereoisomers .
  • Ethical Compliance : Adhere to institutional guidelines for in vitro studies; derivatives are not FDA-approved for therapeutic use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Phenylfuran-2(5h)-one
Reactant of Route 2
4-Phenylfuran-2(5h)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.